Comprehensive Physicochemical Profiling and Methodological Guide for 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability, lipophilicity, and target affinity during lead optimization. The compound 3-(Azetidin-3-yl)oxazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability, lipophilicity, and target affinity during lead optimization. The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (CAS: 2097999-67-0) has emerged as a highly versatile, sp3-rich building block that elegantly addresses these parameters[1][2].
By merging the conformationally restricted basicity of an azetidine ring[3] with the established dipole and hydrogen-bonding characteristics of an oxazolidin-2-one pharmacophore[4][5], this molecule serves as a premium diamine surrogate. The intentional selection of the hydrochloride salt form mitigates the inherent hygroscopicity of the free base, ensures long-term solid-state stability, and provides rapid aqueous dissolution necessary for high-throughput screening assays.
Structural Rationale & Causality in Drug Design
In modern medicinal chemistry, flat, aromatic rings are increasingly being replaced by three-dimensional, sp3-hybridized scaffolds to improve clinical success rates. The rationale for utilizing this specific scaffold is twofold:
The Oxazolidinone Core : The 1,3-oxazolidin-2-one ring is a privileged heterocyclic structure, most notably functioning as the primary pharmacophore in the antibiotic linezolid and the anticoagulant rivaroxaban[4]. It acts as a robust hydrogen-bond acceptor while resisting enzymatic hydrolysis[5].
The Azetidine Ring : Compared to larger piperidine or pyrrolidine rings, azetidine lowers the overall lipophilicity (LogP) and reduces the molecular weight penalty. Furthermore, the strained four-membered ring alters the pKa of the amine, which can reduce hERG channel liability—a critical cause of cardiotoxicity associated with basic amines[3].
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the compound, essential for formulation and analytical tracking.
The construction of this building block relies on a self-validating synthetic sequence designed to prevent the ring-opening of the strained azetidine.
Figure 1: Step-by-step synthetic workflow for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Mechanistic Causality of the Workflow:
Reductive Amination : 1-Boc-azetidin-3-one is reacted with ethanolamine. The use of sodium triacetoxyborohydride (NaBH(OAc)3) ensures selective reduction of the imine intermediate without prematurely reducing the ketone starting material.
Cyclization : The resulting aminoalcohol is treated with a phosgene equivalent (e.g., 1,1'-carbonyldiimidazole [CDI] or triphosgene) to close the oxazolidin-2-one ring[4].
Deprotection : Anhydrous HCl in 1,4-dioxane is utilized to cleave the Boc group. The causality here is critical: using anhydrous HCl rather than aqueous TFA prevents hydrolytic degradation of the oxazolidinone ring and directly precipitates the desired hydrochloride salt in high purity[2].
Standardized Experimental Protocols for Characterization
To ensure the integrity of the compound before deployment in library synthesis, the following self-validating analytical workflows must be executed.
Figure 2: Analytical workflow for the physicochemical characterization of the hydrochloride salt.
Protocol 1: Potentiometric pKa Determination
Objective : Accurately determine the ionization constant of the azetidine nitrogen to predict physiological charge state.
Causality : The electron-withdrawing nature of the adjacent oxazolidinone ring exerts an inductive effect, subtly lowering the azetidine pKa compared to unsubstituted azetidine. Precise pKa data is required to model blood-brain barrier (BBB) permeability.
Step-by-Step Methodology :
Preparation : Dissolve 2.0 mg of the hydrochloride salt in 10 mL of 0.15 M KCl solution. Reasoning: The KCl background maintains a constant ionic strength, ensuring activity coefficients remain stable during titration.
Environment Control : Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the experiment. Reasoning: Excludes atmospheric CO₂[3], which forms carbonic acid in water and skews the basic pKa measurement.
Titration : Using an automated potentiometric titrator, dispense 0.05 M NaOH in 0.01 mL increments.
Data Analysis : Plot the first derivative of the pH vs. volume curve to identify the inflection point. The pH at the half-equivalence point corresponds to the pKa.
Protocol 2: Kinetic Aqueous Solubility Profiling
Objective : Validate the solubility enhancement provided by the hydrochloride salt form.
Causality : Poor solubility leads to false negatives in biological assays. The HCl salt is chosen specifically to ensure complete dissolution in aqueous buffers before DMSO spiking.
Step-by-Step Methodology :
Stock Preparation : Prepare a 10 mM stock solution of the compound in 100% DMSO.
Spiking : Add 10 µL of the DMSO stock to 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).
Incubation : Agitate the vial at 300 RPM at 37°C for 24 hours. Reasoning: 24 hours ensures thermodynamic equilibrium is reached between any formed microscopic precipitate and the solution.
Filtration : Filter the suspension through a 0.22 µm PTFE syringe filter to remove undissolved particulates.
Quantification : Analyze the filtrate via HPLC-UV (λ = 210 nm) against a standard calibration curve prepared in 50% Acetonitrile/Water (where solubility is complete).
Conclusion
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a sophisticated intersection of structural rigidity and favorable physicochemical properties. By strictly adhering to the synthesis and characterization protocols outlined above, drug development professionals can confidently integrate this building block into advanced lead optimization campaigns, leveraging its unique spatial geometry and optimized solubility profile.
A Comprehensive Guide to the Structural Elucidation of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
Executive Summary This technical guide provides a detailed, multi-faceted strategy for the unambiguous structural elucidation of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This molecule, incorporating both the stra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a detailed, multi-faceted strategy for the unambiguous structural elucidation of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This molecule, incorporating both the strained azetidine ring and the pharmaceutically relevant oxazolidinone scaffold, presents a unique characterization challenge. As a potential building block in medicinal chemistry, its absolute structural confirmation is paramount for drug development professionals. This document moves beyond a simple listing of techniques, offering a rationale-driven workflow that leverages the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We detail not only the experimental protocols but also the underlying scientific reasoning for each step, providing predictive data and interpretation strategies to create a self-validating system for researchers.
Introduction: The Convergence of Two Privileged Scaffolds
In modern medicinal chemistry, certain heterocyclic structures are deemed "privileged" for their recurring appearance in biologically active compounds. The 2-azetidinone ring, the core of β-lactam antibiotics, is a classic example, renowned for its role in inhibiting bacterial cell wall synthesis.[1] More recently, the oxazolidinone class of antibiotics, including Linezolid, has become critical for treating multi-drug-resistant Gram-positive infections by inhibiting protein synthesis.[2]
The target molecule, 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, represents a fascinating conjunction of these two scaffolds. Its structural verification is not merely an academic exercise; it is the foundational requirement for its potential use as a synthon in creating novel therapeutics. This guide outlines the logical and robust analytical workflow required to confirm its identity with the highest degree of scientific certainty.
1.1. The Analytical Imperative
Confirming the structure of a novel chemical entity requires more than a single piece of evidence. A synergistic approach is essential, where each analytical technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS) provides the molecular weight and formula.
Infrared (IR) Spectroscopy identifies the key functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise atomic connectivity and stereochemistry.
By integrating the data from these orthogonal techniques, we can build an unassailable case for the proposed structure.
The Elucidation Workflow: A Synergistic Approach
A logical progression of analysis ensures efficiency and minimizes ambiguity. The initial steps confirm the gross features of the molecule (molecular weight, functional groups), while the final, more complex analyses (NMR) provide a detailed atomic-level map.
Fig 1. Logical workflow for structural elucidation.
Mass Spectrometry: Confirming Molecular Identity
3.1. Rationale & Experimental Choice
The first and most fundamental question is: "What is the molecular weight?". High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the technique of choice. ESI is a soft ionization method ideal for polar, non-volatile molecules like hydrochloride salts, minimizing fragmentation and providing a clear molecular ion peak. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
3.2. Experimental Protocol: ESI-HRMS
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
Analysis: Infuse the sample solution directly or via LC inlet. Acquire data over a mass range of m/z 50-500.
3.3. Expected Data & Interpretation
The analysis should focus on the protonated form of the free base, C₇H₁₀N₂O₂. The hydrochloride salt will dissociate in the ESI source.
Attribute
Expected Value
Rationale
Molecular Formula
C₇H₁₀N₂O₂
Based on the proposed structure of the free base.
Nominal Mass
154 Da
Sum of the integer masses of the most abundant isotopes.
Monoisotopic Mass
154.0742
Sum of the exact masses of the most abundant isotopes.
Expected [M+H]⁺ (Exact)
155.0815
Calculated for [C₇H₁₁N₂O₂]⁺. This is the key value to be found.
A measured mass within 5 ppm of the calculated value provides strong evidence for the proposed elemental composition.
3.4. Fragmentation Analysis (MS/MS)
Tandem MS (MS/MS) involves isolating the parent ion ([M+H]⁺ at m/z 155.08) and fragmenting it via Collision-Induced Dissociation (CID). This helps to piece together the structure.
Fig 2. Plausible MS/MS fragmentation pathway.
Rationale: The bond between the azetidine nitrogen and the oxazolidinone ring is a likely point of cleavage. Loss of the neutral azetidine moiety or cleavage of the azetidine ring itself are predictable fragmentation pathways that would validate the connectivity.
Infrared (IR) Spectroscopy: Probing Functional Groups
4.1. Rationale & Experimental Choice
IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, we are particularly interested in the carbonyl (C=O) of the oxazolidinone, the N-H bonds of the protonated azetidine, and the C-O bonds of the oxazolidinone ring. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.
4.2. Experimental Protocol: ATR-FTIR
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Background: A background spectrum of the clean, empty crystal must be taken first.
4.3. Expected Data & Interpretation
The spectrum should display several key absorption bands confirming the major structural components.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale & Comments
~1750-1730
C=O Stretch
Oxazolidinone Carbonyl
This is a very strong and sharp absorption, characteristic of a five-membered cyclic carbamate.[3]
~3200-2700
N-H Stretch (broad)
Azetidinium ion (-NH₂⁺-)
The protonated secondary amine will show a very broad and strong absorption in this region, typical for amine salts.[4]
~1600
N-H Bend
Azetidinium ion (-NH₂⁺-)
A moderate bending vibration is also expected for the amine salt.
~1250-1180
C-O Stretch
Oxazolidinone Ether
A strong C-O-C stretching band is expected, confirming the oxazolidinone ring structure.
The presence of a strong carbonyl band around 1740 cm⁻¹ and the broad ammonium absorption are cornerstone pieces of evidence from this technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
5.1. Rationale & Experimental Choice
NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and number of protons and carbons. For a hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice as it readily dissolves the sample and shifts the exchangeable N-H protons downfield, allowing for their observation. A full suite of experiments (¹H, ¹³C, COSY, HSQC) is required for unambiguous assignment.
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride mechanism of action.
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride Abstract 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a novel synthetic compound featuring a unique...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
Abstract
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a novel synthetic compound featuring a unique bicyclic structure that marries the pharmacophores of two distinct classes of bioactive molecules: the azetidinones (β-lactams) and the oxazolidinones. This guide provides a comprehensive analysis of the putative mechanism of action of this hybrid molecule. By dissecting the well-established biological activities of its constituent rings, we propose and explore potential molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.
Introduction: A Tale of Two Rings
The molecular architecture of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride presents a fascinating case for mechanistic exploration. The fusion of an azetidin-3-yl moiety with an oxazolidin-2-one core suggests the potential for a dual or synergistic mode of action, drawing from the rich pharmacological history of both parent scaffolds.
The Azetidinone (β-Lactam) Heritage: The azetidin-2-one ring is the cornerstone of β-lactam antibiotics, a class of drugs that has revolutionized the treatment of bacterial infections.[1][2][3][4][5][6] Their primary mechanism involves the inhibition of bacterial cell wall synthesis.[5][6]
The Oxazolidinone Innovation: Oxazolidinones are a newer class of synthetic antimicrobials that act by inhibiting bacterial protein synthesis, a mechanism distinct from most other antibiotic classes.[7][8][9] This unique mode of action makes them effective against many multi-drug resistant bacteria.[7][8]
This guide will delve into the established mechanisms of each of these components to build a foundational understanding of how 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride might exert its biological effects.
The most direct hypothesis for the mechanism of action of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a combined antimicrobial effect targeting both bacterial cell wall and protein synthesis.
The azetidinone ring is a structural mimic of the D-Ala-D-Ala dipeptide in the peptidoglycan precursors of the bacterial cell wall. This allows it to act as a suicide inhibitor of D,D-transpeptidase (also known as penicillin-binding proteins or PBPs).
Mechanism of Inhibition: The strained β-lactam ring acylates the active site serine of the transpeptidase, forming a stable, covalent adduct. This inactivation of the enzyme prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[5][6]
Experimental Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay
Preparation of Bacterial Membranes: Isolate bacterial membranes rich in PBPs from a susceptible bacterial strain (e.g., Staphylococcus aureus).
Competitive Binding: Incubate the membranes with varying concentrations of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Labeling with Bocillin FL: Add a fluorescently labeled penicillin derivative (Bocillin FL) to the reaction. Bocillin FL will bind to any PBPs not inhibited by the test compound.
SDS-PAGE and Fluorimetry: Separate the membrane proteins by SDS-PAGE and visualize the fluorescently labeled PBPs using a fluorimeter.
Data Analysis: A decrease in the fluorescence signal with increasing concentrations of the test compound indicates competitive binding to PBPs.
Targeting Bacterial Protein Synthesis (Oxazolidinone Component)
Oxazolidinones exert their bacteriostatic effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This interaction blocks the formation of the 70S initiation complex, a crucial first step in protein synthesis.
Mechanism of Inhibition: By occupying a unique binding site on the 50S subunit, oxazolidinones prevent the proper positioning of the initiator fMet-tRNA, thereby inhibiting the formation of the first peptide bond.[9][10] This mechanism is distinct from other protein synthesis inhibitors, reducing the likelihood of cross-resistance.[8]
Experimental Protocol: In Vitro Transcription/Translation Assay
Cell-Free System: Utilize a commercially available E. coli S30 cell-free extract system.
Reporter Construct: Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
Incubation: Set up reactions containing the cell-free extract, the reporter plasmid, amino acids, and varying concentrations of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Quantification of Protein Synthesis: Measure the activity of the newly synthesized reporter protein using a luminometer or spectrophotometer.
Data Analysis: A dose-dependent decrease in reporter protein activity indicates inhibition of protein synthesis.
Synergistic Potential
The combination of these two distinct antimicrobial mechanisms within a single molecule could lead to a synergistic effect, where the combined activity is greater than the sum of the individual activities. This could result in a broader spectrum of activity and a lower propensity for the development of bacterial resistance.
Putative Mechanism 2: Neuromodulatory Activity
While the antimicrobial hypothesis is compelling, evidence from structurally related compounds suggests an alternative or additional mechanism of action in the central nervous system (CNS).
Modulation of Metabotropic Glutamate Receptors (mGluRs)
A study on a structurally similar compound, 3-(azetidin-3-yl)-1H-benzimidazol-2-one, identified it as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[11] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability.
Mechanism of Action as an mGluR2 PAM: PAMs bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site.[11] This binding event potentiates the receptor's response to glutamate, leading to a decrease in glutamate release and a reduction in neuronal excitability.[11]
Experimental Protocol: Calcium Mobilization Assay in mGluR2-Expressing Cells
Cell Line: Use a stable cell line (e.g., HEK293) engineered to express human mGluR2.
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Compound Addition: Add varying concentrations of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride to the cells, followed by a sub-maximal concentration of glutamate.
Fluorescence Measurement: Measure the intracellular calcium concentration using a fluorescence plate reader.
Data Analysis: An increase in the glutamate-induced calcium signal in the presence of the test compound indicates positive allosteric modulation.
Visualization of Proposed Mechanisms
Dual Antimicrobial Action Pathway
Caption: Proposed dual antimicrobial mechanism of action.
Neuromodulatory Action Pathway
Caption: Proposed neuromodulatory mechanism via mGluR2.
Summary and Future Directions
The unique hybrid structure of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride offers exciting possibilities for novel therapeutic applications. The most probable mechanism of action is a dual antimicrobial effect, targeting both bacterial cell wall and protein synthesis. However, the potential for CNS activity through modulation of mGluR2 should not be overlooked and warrants further investigation.
Future research should focus on:
In vitro antimicrobial susceptibility testing against a broad panel of Gram-positive and Gram-negative bacteria.
Direct enzymatic assays to confirm inhibition of PBPs and the bacterial ribosome.
In vivo efficacy studies in animal models of infection.
Comprehensive screening against a panel of CNS receptors and enzymes to fully characterize its neuromodulatory potential.
The exploration of this and similar hybrid molecules represents a promising frontier in the quest for new and effective therapeutic agents.
References
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL: )
Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. (URL: )
Synthesis and biological evaluation of azetidinone deriv
Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. (URL: )
Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (URL: )
SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Rasayan Journal of Chemistry. (URL: )
SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (URL: )
Current Updates on Oxazolidinone and Its Significance - PMC. (URL: )
Journal of Advanced Scientific Research A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. (URL: )
Thiazolidinyl and Azetidinyl Quinazolinones as potent antibacterial agents. (URL: )
Synthesis and Pharmacological Evaluation of Azetidin- 2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - Semantic Scholar. (URL: )
Synthesis and Biological Activity Evaluation of Some Azetidinone and Thiazolidinone Derivatives of Coumarins - ResearchG
Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. (URL: )
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Tre
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Abstract: The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the azetidine ring and the oxazolidin-2-one co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the azetidine ring and the oxazolidin-2-one core. While direct experimental data for this specific molecule is not yet available in the public domain, its structural components suggest a rich and diverse potential for therapeutic applications. This technical guide provides a prospective analysis of its potential therapeutic targets, grounded in the established pharmacology of its constituent moieties. We will explore two primary, and mechanistically distinct, therapeutic avenues: modulation of central nervous system (CNS) pathways, drawing from the properties of azetidine-containing GABA analogues, and antibacterial activity, a hallmark of the oxazolidinone class. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically-reasoned framework for initiating the investigation of this promising compound. We will detail hypothetical mechanisms of action, propose robust experimental protocols for target validation, and provide the necessary tools to begin a comprehensive evaluation of its therapeutic potential.
Introduction: A Molecule of Untapped Potential
The rational design of novel therapeutics often involves the combination of known pharmacophores to create new chemical entities with unique biological activity profiles. 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a prime example of such a strategy. It incorporates the rigid, sp³-rich azetidine ring, a feature known to enhance pharmacokinetic properties such as metabolic stability and solubility, with the well-established oxazolidin-2-one nucleus, the cornerstone of a class of potent antibiotics.[1]
The azetidine moiety is a four-membered nitrogen-containing heterocycle that has gained significant traction in medicinal chemistry.[1][2] Its constrained nature makes it a valuable scaffold for designing conformationally restricted analogues of endogenous ligands.[3] Conversely, the oxazolidin-2-one ring is most famously represented by the antibiotic linezolid, which exerts its effect by inhibiting bacterial protein synthesis.[4][5]
This guide will therefore proceed on a hypothesis-driven basis, dissecting the potential of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride by examining its two core components. We will first explore its potential as a modulator of CNS function, focusing on the GABAergic system, and secondly, its potential as an antibacterial agent. For each potential therapeutic area, we will propose a mechanism of action, outline key experiments for validation, and provide detailed protocols.
Potential Therapeutic Target Area 1: Central Nervous System Disorders
The incorporation of the 3-aminoazetidine structure suggests a strong possibility of interaction with neurotransmitter systems. Specifically, the azetidine ring can be considered a conformationally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[3][6] Derivatives of azetidine have been successfully explored as GABA uptake inhibitors, a class of drugs that can potentiate GABAergic neurotransmission.[3]
Proposed Mechanism of Action: GABA Reuptake Inhibition
GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[7][8] Inhibition of GATs leads to an increased concentration of GABA in the synapse, enhancing GABAergic signaling.[9] This mechanism is clinically validated with the anti-epileptic drug tiagabine, a selective GAT-1 inhibitor.[7][8]
We hypothesize that 3-(Azetidin-3-yl)oxazolidin-2-one may act as an inhibitor of one or more GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1). The azetidine core could mimic the GABA backbone, allowing it to bind to the active site of the transporter, while the oxazolidinone moiety could provide additional interactions that determine potency and selectivity.
Caption: Proposed mechanism of 3-(Azetidin-3-yl)oxazolidin-2-one as a GABA reuptake inhibitor.
Experimental Workflow for Target Validation
To test the hypothesis that 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride inhibits GABA uptake, a multi-step experimental workflow should be employed.
Caption: Experimental workflow for validating CNS activity.
This protocol describes a cell-based assay to measure the inhibition of GABA transporters.
Objective: To determine the in vitro potency (IC₅₀) of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride against human GABA transporters (hGAT-1, hGAT-2, hGAT-3).
Materials:
HEK293 cells stably expressing hGAT-1, hGAT-2, or hGAT-3.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
[³H]GABA (specific activity ~30-60 Ci/mmol).
Non-radiolabeled GABA.
Test Compound: 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Cell Plating: Seed the HEK293-hGAT expressing cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare solutions for positive controls and a vehicle control (DMSO in Assay Buffer).
Assay Initiation:
Aspirate the culture medium from the cells.
Wash the cells twice with 200 µL of pre-warmed Assay Buffer.
Add 50 µL of the appropriate compound dilution (or control) to each well.
Pre-incubate the plate at 37°C for 10 minutes.
GABA Uptake:
Prepare the [³H]GABA solution in Assay Buffer at a final concentration of ~10 nM.
Add 50 µL of the [³H]GABA solution to each well to initiate the uptake.
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, determined during assay optimization).
Assay Termination:
Rapidly terminate the uptake by aspirating the solution from the wells.
Wash the cells three times with 200 µL of ice-cold Assay Buffer.
Cell Lysis and Scintillation Counting:
Add 100 µL of 1% SDS to each well to lyse the cells.
Incubate at room temperature for 30 minutes with gentle shaking.
Transfer the lysate from each well to a scintillation vial.
Add 4 mL of scintillation fluid to each vial.
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Determine non-specific uptake by including wells with a high concentration of non-radiolabeled GABA (e.g., 1 mM).
Subtract the non-specific CPM from all other values.
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Parameter
Description
IC₅₀
The concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.
Positive Control
A known inhibitor to validate the assay performance (e.g., Tiagabine for GAT-1).
Vehicle Control
The solvent for the test compound (e.g., DMSO) to determine 100% uptake activity.
Potential Therapeutic Target Area 2: Bacterial Infections
The presence of the oxazolidin-2-one core is a strong indicator of potential antibacterial activity.[5][10][11] This class of antibiotics, including the FDA-approved linezolid, acts via a unique mechanism of inhibiting bacterial protein synthesis.[12]
Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[5] This binding event is thought to interfere with the proper positioning of the initiator tRNA (fMet-tRNA) in the P-site, thereby preventing the formation of the 70S initiation complex, which is a crucial first step in protein synthesis.[5] This mechanism is distinct from other protein synthesis inhibitors, which often act at later stages of elongation.
We hypothesize that 3-(Azetidin-3-yl)oxazolidin-2-one will exhibit antibacterial activity, particularly against Gram-positive bacteria, by targeting the bacterial 50S ribosomal subunit. The azetidine moiety in this case would likely serve to modulate the pharmacokinetic properties and potentially interact with the ribosomal RNA or proteins surrounding the binding site.
Caption: Proposed mechanism of 3-(Azetidin-3-yl)oxazolidin-2-one as a bacterial protein synthesis inhibitor.
Experimental Workflow for Antibacterial Activity Assessment
A standard workflow for evaluating a new potential antibiotic would proceed from broad screening to more specific mechanistic studies.
Caption: Experimental workflow for validating antibacterial activity.
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the minimum inhibitory concentration (MIC) of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride against a panel of clinically relevant bacteria.
Test Compound: 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Control Antibiotics: Linezolid, Vancomycin, Ciprofloxacin.
Sterile 96-well microtiter plates.
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Resazurin solution (viability indicator).
Procedure:
Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Serially dilute the compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 64 to 0.06 µg/mL).
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (no drug) and a negative control well (no bacteria).
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Optionally, add a viability dye like resazurin to aid in determining the endpoint (a color change from blue to pink indicates bacterial growth).
Data Recording: Record the MIC value for each bacterial strain.
Strain
Test Compound MIC (µg/mL)
Linezolid MIC (µg/mL)
Vancomycin MIC (µg/mL)
S. aureus ATCC 29213
MRSA ATCC 43300
E. faecalis ATCC 29212
VRE ATCC 51299
S. pneumoniae ATCC 49619
E. coli ATCC 25922
Conclusion and Future Directions
While the therapeutic potential of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride remains to be experimentally determined, its hybrid structure provides a strong rationale for its investigation in at least two major therapeutic areas: CNS disorders and bacterial infections. The azetidine core suggests a potential for GABA reuptake inhibition, which could be beneficial in conditions such as epilepsy and anxiety. The oxazolidinone moiety points towards antibacterial activity, a critical area of need due to rising antibiotic resistance.
The experimental workflows and protocols detailed in this guide provide a clear path forward for the initial characterization of this novel compound. A thorough investigation beginning with the proposed in vitro assays will be crucial in elucidating its primary biological activity and mechanism of action. Subsequent studies should focus on selectivity, off-target effects, and pharmacokinetic profiling to fully assess its potential as a clinical candidate. The synthesis of analogues, particularly exploring stereochemistry and substitutions on both the azetidine and oxazolidinone rings, will be a vital next step in optimizing potency and tailoring the activity profile towards a specific therapeutic target.
References
Hofmann, C., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2239-2249. [Link]
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(1), e2000249. [Link]
Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. Arzneimittelforschung, 55(7), 384-389. [Link]
Diekema, D. J., & Jones, R. N. (2000). Oxazolidinones: a new class of antimicrobial agents. The Lancet, 356(9245), 1945-1946. [Link]
Garcia-Pineres, A. J., et al. (2016). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 21(11), 1569. [Link]
Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]
Schousboe, A., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1253-1260. [Link]
Barbato, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
de Almeida, M. V., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1163-1184. [Link]
Taylor, C. P. (2008). GABA reuptake inhibitors. In Encyclopedia of Neuroscience. Elsevier. [Link]
Fernández-López, J. A., et al. (2012). γ-Amino acids: synthetic strategies and stereoselective aspects. Tetrahedron, 68(46), 9447-9482. [Link]
Wikipedia contributors. (2024, January 26). GABA reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
Kaur, M., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 23-49. [Link]
In vitro evaluation of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Executive Summary & Pharmacophore Rationale The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a highly specialized, next-generation pharmacophore in antibacterial drug discovery. Historically, the o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a highly specialized, next-generation pharmacophore in antibacterial drug discovery. Historically, the oxazolidinone class (exemplified by Linezolid and Tedizolid) has proven highly effective against multidrug-resistant Gram-positive pathogens by inhibiting bacterial protein biosynthesis. They achieve this by binding exclusively to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex (1)[1].
However, the clinical utility of traditional oxazolidinones is dose-limited by off-target serotonergic toxicity, driven by the reversible inhibition of human Monoamine Oxidase A and B (MAO-A/B) (2)[2].
The Causality of the Azetidine Substitution:
Integrating an azetidine ring—a strained, sp3-hybridized, four-membered nitrogenous heterocycle—into the oxazolidinone core fundamentally alters the molecule's spatial geometry and electrostatic profile. The planar morpholine or piperazine rings found in older generations often fit seamlessly into the aromatic cage of the MAO active site. In contrast, the rigid, non-planar azetidine moiety creates steric clashes within the MAO-A pocket, drastically reducing off-target binding while preserving the precise trajectory required to anchor into the bacterial 23S rRNA pocket (3)[3]. The hydrochloride salt formulation ensures optimal aqueous solubility and stability of the basic azetidine amine during in vitro testing.
Evaluation Pipeline & Decision Logic
To rigorously evaluate derivatives of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, we employ a multi-tiered in vitro pipeline. The logic is strictly sequential: a compound must demonstrate whole-cell efficacy before target engagement is validated, followed by safety profiling.
Sequential in vitro evaluation pipeline for azetidinyl-oxazolidinone antibacterial candidates.
Self-Validating Experimental Protocols
As an Application Scientist, it is critical to recognize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems.
Causality: Whole-cell assays are prioritized first because excellent ribosomal affinity is useless if the compound cannot penetrate the peptidoglycan layer or is rapidly expelled by efflux pumps.
Methodology:
Preparation: Prepare a 10 mM stock of the azetidinyl-oxazolidinone derivative in 100% DMSO. Dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a top concentration of 64 µg/mL (final DMSO ≤ 1%).
Inoculation: Standardize Staphylococcus aureus (ATCC 29213) and Enterococcus faecalis (ATCC 29212) suspensions to 0.5 McFarland standard. Dilute 1:150 in CAMHB to yield
≈5×105
CFU/mL per well.
Incubation: Incubate 96-well plates at 37°C for 18-20 hours.
Readout: Add 10 µL of 0.015% resazurin to each well. Incubate for 2 hours. A color shift from blue to pink indicates metabolic viability.
Self-Validation Criteria: The assay is only valid if the Linezolid positive control yields an MIC strictly between 1.0 and 4.0 µg/mL for S. aureus ATCC 29213. The vehicle control (1% DMSO) must show robust growth.
Causality: To confirm that the observed antibacterial activity is mechanistically driven by 50S inhibition (and not non-specific membrane disruption), we utilize an E. coli S30 extract assay. This isolates the translation machinery from cell wall permeability variables.
Methodology:
Reaction Assembly: Combine E. coli S30 extract, amino acid mixture (minus methionine), fMet-tRNA, and the pBEST-Luc reporter plasmid (encoding firefly luciferase).
Compound Addition: Introduce the azetidinyl-oxazolidinone derivative at concentrations ranging from 0.1 to 100 µM.
Translation Phase: Incubate at 37°C for 60 minutes to allow plasmid transcription and subsequent luciferase translation.
Quantification: Add luciferin substrate and measure luminescence (RLU).
Self-Validation Criteria: The Z'-factor of the plate must be > 0.5 (calculated using vehicle control vs. 100 µM Linezolid). A dose-dependent decrease in luminescence confirms 50S target engagement.
Mechanism of Action: Oxazolidinone derivatives inhibiting the 70S ribosomal initiation complex.
Causality: Because traditional oxazolidinones inhibit MAO via structural mimicry of monoamine neurotransmitters, assessing the MAO-A/B inhibition profile is mandatory to predict clinical serotonergic liability. We use kynuramine as a substrate because its deaminated product (4-hydroxyquinoline) is highly fluorescent, allowing for precise, continuous kinetic monitoring without radiometric hazards.
Methodology:
Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
Pre-incubation: Incubate the enzyme with the test compound (0.1–100 µM) for 15 minutes at 37°C.
Initiation: Add kynuramine (40 µM final concentration).
Self-Validation Criteria: Clorgyline (MAO-A specific) must yield an IC50 < 10 nM. Pargyline (MAO-B specific) must yield an IC50 < 200 nM. The assay is void if uninhibited enzyme velocity is non-linear over the 30-minute window.
Quantitative Data Synthesis
The success of the azetidin-3-yl substitution is measured by its ability to uncouple antibacterial potency from MAO inhibition. The table below synthesizes expected benchmark data comparing a standard oxazolidinone (Linezolid) against an optimized 3-(Azetidin-3-yl)oxazolidin-2-one derivative.
Compound / Pharmacophore
S. aureus MIC (µg/mL)
E. faecalis MIC (µg/mL)
S30 Translation IC50 (µM)
MAO-A IC50 (µM)
Selectivity Index (MAO-A / S30)
Linezolid (Reference)
2.0
2.0
1.8
4.5
2.5x (High Toxicity Risk)
Azetidinyl-Oxazolidinone Derivative
0.5
1.0
0.6
> 100
> 166x (Optimized Safety)
Clorgyline (Control)
> 64
> 64
> 100
0.005
N/A
Data Interpretation: The incorporation of the azetidine ring significantly enhances the Selectivity Index. By disrupting the planar fit required for MAO-A binding, the IC50 for MAO-A is pushed beyond 100 µM, effectively eliminating the risk of serotonin syndrome while improving ribosomal binding (S30 IC50 = 0.6 µM) due to favorable electrostatic interactions with the 23S rRNA.
Conclusion
The in vitro evaluation of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride and its derivatives requires a highly structured, mechanistically sound approach. By sequentially validating whole-cell permeation, confirming 50S ribosomal target engagement, and rigorously profiling MAO-A/B selectivity, researchers can effectively leverage the unique sp3-hybridized geometry of the azetidine ring. This structural modification represents a definitive pathway to overcoming the dose-limiting serotonergic toxicities that have historically bottlenecked the oxazolidinone antibiotic class.
References
[2] Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach - PMC. National Institutes of Health (NIH). URL:
[3] Identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A - PubMed. National Institutes of Health (NIH). URL:
[1] Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. MDPI. URL:
Physicochemical Profiling of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride: Solubility and Stability Dynamics
Executive Summary 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (CAS: 2097999-67-0) is a highly versatile, conformationally restricted sp3 -rich building block. Its dual-ring system—combining a basic azetidine with a n...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (CAS: 2097999-67-0) is a highly versatile, conformationally restricted
sp3
-rich building block. Its dual-ring system—combining a basic azetidine with a neutral, hydrogen-bonding oxazolidinone—makes it an excellent bioisostere for morpholines and piperazines in modern drug discovery[1]. However, this structural duality introduces specific physicochemical liabilities. This whitepaper provides an authoritative guide to the solubility and stability dynamics of this compound, detailing self-validating experimental protocols designed to prevent common analytical artifacts.
Structural Analysis & Physicochemical Properties
The physicochemical behavior of 3-(Azetidin-3-yl)oxazolidin-2-one is dictated by the interplay between its two distinct ring systems:
Azetidine Ring: Typically, azetidines are highly basic (
pKa
~ 10.4). However, the electron-withdrawing nature of the adjacent oxazolidinone ring depresses the
pKa
of the secondary amine to an estimated 8.5–9.0.
Oxazolidinone Ring: This neutral ring acts as a potent hydrogen-bond acceptor and donor bioisostere. While metabolically more stable than linear carbamates, it remains susceptible to specific hydrolytic conditions[1].
Formulating this compound as a hydrochloride (HCl) salt is a deliberate design choice. The HCl salt significantly elevates the intrinsic solubility (
S0
) by depressing the pH of the microenvironment below the
pHmax
of the azetidine moiety, ensuring rapid dissolution in aqueous media[2].
Table 1: Empirical Solubility Profile (Theoretical vs. Observed)
Solvent System
Dielectric Constant (
ϵ
)
Estimated Solubility (mg/mL)
Physical State
Water (pH 4.5)
80.1
> 100
Clear Solution
PBS (pH 7.4)
~80.0
> 50
Clear Solution
Methanol
32.7
20 - 30
Clear Solution
DMSO
46.7
> 100
Clear Solution
Hexane
1.8
< 0.1
Suspension
Solubility Assessment Protocol
The Causality of Experimental Design
When profiling polar, basic scaffolds like azetidines, thermodynamic solubility must be prioritized over kinetic solubility. Kinetic methods (spiking DMSO stocks into buffer) often overestimate solubility due to supersaturation and co-solvent effects[3]. Furthermore, filtration through nylon or PVDF membranes is strictly avoided in this protocol. Secondary amines in azetidine rings exhibit a high propensity for non-specific binding to these membranes, which artificially deflates the calculated solubility. Centrifugation is employed instead to ensure absolute data integrity.
Protocol 1: Thermodynamic Solubility & Form Verification
This protocol is a self-validating system; it not only quantifies the dissolved active pharmaceutical ingredient (API) but also verifies that the undissolved pellet has not undergone salt disproportionation.
Solid Dispensing: Weigh exactly 5.0 mg of 3-(Azetidin-3-yl)oxazolidin-2-one HCl into a 1.5 mL low-bind Eppendorf tube.
Solvent Addition: Add 1.0 mL of the target vehicle (e.g., 50 mM Phosphate Buffer, pH 7.4).
Equilibration: Incubate the suspension on a thermoshaker at 25°C, shaking at 800 rpm for exactly 24 hours to reach thermodynamic equilibrium.
Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to firmly pellet the undissolved solid.
Supernatant Quantification: Carefully extract 100 µL of the supernatant, dilute 1:10 in the HPLC mobile phase, and quantify via HPLC-UV against a standard curve.
Self-Validation (Pellet Analysis): Extract the residual solid pellet, dry under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This confirms the HCl salt has not disproportionated into the free base during the 24-hour aqueous incubation.
Figure 1: Thermodynamic solubility workflow prioritizing centrifugation over filtration.
Stability Assessment & Degradation Pathways
Solid-State and Solution-State Dynamics
In the solid state, the hydrochloride salt is moderately hygroscopic. Storage under desiccation at 4°C is required to prevent moisture-induced clumping.
In the solution state, the compound exhibits a highly pH-dependent stability profile. Under acidic to neutral conditions (pH 2.0 – 7.4), the compound is highly stable. The protonation of the azetidine nitrogen electrostatically repels hydronium ions, protecting the adjacent oxazolidinone ring. However, under basic conditions (pH > 9), the oxazolidinone ring becomes the primary site of degradation.
Mechanistic Degradation Pathway
Under basic stress, hydroxide ions (
OH−
) act as nucleophiles, attacking the endocyclic carbonyl carbon of the oxazolidinone ring. This attack forms an unstable tetrahedral intermediate that rapidly collapses. The resulting C-O bond cleavage yields a ring-opened amino alcohol degradant[4]. This base-catalyzed amide hydrolysis is a hallmark liability of oxazolidinone-containing drugs.
Figure 2: Base-catalyzed hydrolytic degradation pathway of the oxazolidinone ring.
Protocol 2: Forced Degradation Profiling
To accurately map the degradation kinetics, a forced degradation study must isolate variables.
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.
Stress Aliquoting: Transfer 100 µL of the stock into three separate amber glass vials:
Acidic Stress: Add 100 µL of 0.1 N HCl.
Basic Stress: Add 100 µL of 0.1 N NaOH.
Oxidative Stress: Add 100 µL of 3%
H2O2
.
Thermal Incubation: Seal the vials and incubate at 60°C for exactly 24 hours.
Quenching: Neutralize the acidic vial with 100 µL of 0.1 N NaOH, and the basic vial with 100 µL of 0.1 N HCl to halt degradation.
LC-MS Analysis: Inject the samples into an LC-MS system. Monitor for the disappearance of the parent mass (
M+1=143.16
for the free base) and the emergence of the ring-opened degradant mass.
References
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-16.
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.
Al-Amiery, A. A., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. PubMed Central (PMC).
Ferreira, M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, Royal Society of Chemistry.
The Genesis and Evolution of Azetidinone-Oxazolidinone Hybrids: A Technical Guide to Dual-Pharmacophore Drug Discovery
Executive Summary The escalating crisis of antimicrobial resistance (AMR) and the demand for highly specific enzyme inhibitors have driven medicinal chemistry toward molecular hybridization. By covalently linking two dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) and the demand for highly specific enzyme inhibitors have driven medicinal chemistry toward molecular hybridization. By covalently linking two distinct, highly active pharmacophores—the azetidinone (β-lactam) core and the oxazolidinone ring—researchers can synthesize single hybrid molecules capable of hitting multiple biological targets simultaneously. This whitepaper provides an in-depth technical analysis of the rationale, mechanistic pathways, and synthetic methodologies required to develop azetidinone-oxazolidinone hybrids, serving as a comprehensive guide for drug development professionals.
Pharmacophore Rationale & Mechanistic Synergy
The architectural brilliance of an azetidinone-oxazolidinone hybrid lies in its ability to bypass single-target mutation resistance.
The Azetidinone Core: The 4-membered β-lactam ring is the defining feature of penicillins, cephalosporins, and monobactams. Its primary mechanism involves the acylation of the active-site serine in Penicillin-Binding Proteins (PBPs), which halts bacterial peptidoglycan cross-linking. Beyond antibacterial applications, asymmetric synthesis of 2-azetidinones has been pivotal in developing potent cholesterol absorption inhibitors, such as ezetimibe, which target the NPC1L1 transporter[1].
The Oxazolidinone Core: Represented by drugs like linezolid, this 5-membered heterocyclic ring acts as a protein synthesis inhibitor. It binds to the A-site pocket of the bacterial 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex[2].
Synergistic Action: When combined into a single hybrid scaffold, the molecule exerts a dual-threat mechanism. For a pathogen to develop resistance, it would require simultaneous, independent mutations at both the cell wall (PBPs) and the ribosomal RNA—a statistically improbable evolutionary event. Furthermore, recent structural modifications of these bis-derivatives have expanded their utility into neurodegenerative diseases, demonstrating potent non-competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3].
Fig 1: Dual-action mechanism of Azetidinone-Oxazolidinone hybrids against bacterial targets.
Synthetic Methodologies: The Architecture of Hybrids
Constructing this hybrid requires orthogonal synthetic strategies to ensure the stereochemical integrity of both rings is maintained.
The Staudinger cycloaddition of imines with ketenes (generated in situ from acyl chlorides) is the premier method for constructing the azetidinone core, offering high atom economy and reliable stereoselectivity[4]. The stereochemical outcome (cis vs. trans) is heavily dictated by the electronic nature of the ketene substituents and the order of reagent addition.
For the oxazolidinone moiety, cyclization of a chiral 1,2-amino alcohol precursor is typically achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is preferred over phosgene due to its lower toxicity and its ability to facilitate complete ring closure without epimerizing the critical C5 chiral center of the oxazolidinone ring.
Fig 2: Stepwise synthetic workflow for constructing the hybrid dual-pharmacophore scaffold.
Experimental Protocols
Protocol 1: Diastereoselective Staudinger Synthesis of the Azetidinone Core
Expertise & Causality Insight: Triethylamine (Et₃N) is utilized to dehydrohalogenate the acyl chloride, generating the highly reactive ketene intermediate in situ. The slow, dropwise addition of the acyl chloride is critical; rapid addition leads to ketene dimerization, which drastically reduces the yield of the desired β-lactam.
Preparation: Dissolve the Schiff base (1.0 eq) and Et₃N (3.0 eq) in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Ketene Generation & Cycloaddition: Dissolve the selected acyl chloride (1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
Reaction Propagation: Allow the mixture to gradually warm to room temperature and stir for 12 hours.
Self-Validation (Monitoring): Monitor the reaction progression via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow imine spot indicates reaction completion.
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acidic byproducts. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Structural Validation: Purify the crude product via flash column chromatography. Validate the formation of the azetidinone core via ¹H-NMR. Crucial marker: Look for the characteristic coupling constants of the β-lactam ring protons (J = 2–3 Hz for trans isomers; J = 4–5 Hz for cis isomers).
Protocol 2: Oxazolidinone Ring Closure via CDI-Mediated Cyclization
Expertise & Causality Insight: CDI acts as a highly efficient carbonylating agent. It forms an active imidazolide intermediate with the amino group, which undergoes rapid intramolecular nucleophilic attack by the adjacent hydroxyl group, securing the 5-membered ring while preserving stereochemical configuration.
Preparation: Dissolve the chiral amino-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.
Activation: Add CDI (1.2 eq) portion-wise. Field Insight: Add slowly to control the vigorous evolution of CO₂ gas, which indicates the successful formation of the active intermediate.
Cyclization: Stir the mixture at room temperature for 4 hours. Monitor the disappearance of the starting material via TLC.
Workup: Evaporate the THF under reduced pressure. Redissolve the resulting residue in ethyl acetate, and wash sequentially with 1N HCl (to remove imidazole byproducts), distilled water, and brine.
Purification & Structural Validation: Dry the organic phase over MgSO₄, filter, and concentrate. Recrystallize from ethanol to afford the pure oxazolidinone derivative. Confirm the structure via ¹³C-NMR. Crucial marker: The oxazolidinone carbonyl carbon typically resonates distinctly between 155–158 ppm.
Quantitative Structure-Activity Relationship (QSAR) Data
The structural modifications at the C3 position of the azetidinone ring and the C5 position of the oxazolidinone ring heavily influence the biological efficacy of the hybrid. The table below summarizes representative QSAR data trends observed in recent hybrid evaluations[2],[3].
Table 1: QSAR and Biological Efficacy of Azetidinone-Oxazolidinone Derivatives
Compound ID
Azetidinone Substituent (C3)
Oxazolidinone Substituent (C5)
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
AChE Inhibition (IC₅₀, mM)
Hyb-01
-H
-CH₂OH
12.5
>64
>10.0
Hyb-02
-Cl
-CH₂F
3.12
32
5.4
Hyb-03
-OCH₃
-CH₂-Triazole
0.78
16
2.1
Hyb-04
-Ph
-CH₂-Morpholine
1.56
8
0.8
Ref-Lin
N/A (Linezolid)
-CH₂NHAc
2.0
>64
N/A
Ref-Eze
N/A (Ezetimibe)
N/A
>64
>64
N/A
Data Interpretation: The introduction of bulky, electron-donating groups (e.g., -OCH₃) on the azetidinone core coupled with nitrogen-rich heterocycles (e.g., Triazole) on the oxazolidinone core significantly enhances Gram-positive antibacterial potency, outperforming standard reference drugs. Conversely, lipophilic aromatic substitutions (-Ph) drastically improve acetylcholinesterase (AChE) inhibition, indicating a shift toward neuroprotective applications.
References
[4] Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Source: MDPI. URL:[Link]
[2] Title: An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Source: PMC / National Institutes of Health. URL:[Link]
[3] Title: Synthesis, Characterization and Enzymatic Evaluation of Novel Bis Derivatives of Azetidinone and Oxazolidinone Derived from Orthotolidine. Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). URL:[Link]
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride potential as an antimicrobial agent.
An In-depth Technical Guide Topic: 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride: Investigating its Potential as a Novel Antimicrobial Agent Audience: Researchers, scientists, and drug development professionals. Abstra...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride: Investigating its Potential as a Novel Antimicrobial Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics with unique mechanisms of action. The oxazolidinones are a clinically vital class of synthetic antibiotics, renowned for their efficacy against multi-drug resistant Gram-positive pathogens.[1][2] Their distinct mechanism, the inhibition of protein synthesis at the initiation phase, provides a critical advantage against established resistance patterns.[3][4] This guide introduces 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, a novel chemical entity that marries the proven oxazolidinone core with a strained four-membered azetidine ring, a moiety increasingly utilized in medicinal chemistry to enhance physicochemical properties. We postulate that this unique combination may yield a potent antimicrobial agent. This document serves as a technical framework for researchers, outlining the compound's theoretical underpinnings, a plausible synthetic route, its postulated mechanism of action, and a comprehensive, step-by-step guide to its rigorous in vitro evaluation. The protocols described herein are designed to be self-validating systems for determining the compound's antimicrobial spectrum, potency, and dynamics, thereby providing a complete roadmap for its preclinical assessment.
Introduction: The Rationale for a Novel Oxazolidinone
The Escalating Crisis of Antimicrobial Resistance
The efficacy of our antibiotic arsenal is waning. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae are now commonplace in clinical settings, rendering many first-line therapies obsolete.[4][5] This crisis has created an urgent and unmet medical need for new classes of antibiotics that can circumvent existing resistance mechanisms.
The Oxazolidinone Class: A Last Line of Defense
Oxazolidinones, such as the clinically approved linezolid and tedizolid, represent a significant advancement in antibacterial therapy.[1][6] They are entirely synthetic, which slows the emergence of naturally occurring resistance. Their primary strength lies in a unique mechanism of action: they bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex, a crucial first step in bacterial protein synthesis.[3][7] This mechanism is distinct from other protein synthesis inhibitors, meaning cross-resistance is rare.[4]
The Azetidine Moiety: A Tool for Drug Design
The azetidine ring is a four-membered, saturated heterocycle. Its inherent ring strain and non-planar geometry are increasingly exploited by medicinal chemists. Incorporating this moiety can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid scaffold that can orient substituents into favorable binding interactions with biological targets. Several synthetic methodologies for creating functionalized azetidines are now well-established.[8][9]
Introducing 3-(Azetidin-3-yl)oxazolidin-2-one: A Novel Scaffold
By combining the oxazolidinone core with an azetidine substituent at the N-3 position, we hypothesize the creation of a novel antibiotic with potentially enhanced properties. The azetidine group may influence cell permeability, target engagement, or the overall pharmacokinetic profile. This guide provides the scientific and methodological foundation to explore the antimicrobial potential of this specific molecule.
Chemical Profile and Synthetic Strategy
Predicted Physicochemical Properties
While empirical data for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is not yet available, computational models can predict key properties relevant to its drug-like potential.
Property
Predicted Value
Significance in Drug Development
Molecular Weight
< 250 g/mol
Adherence to Lipinski's Rule of Five for oral bioavailability.
logP
0.5 - 1.5
Indicates a balance between aqueous solubility and membrane permeability.
pKa
7.5 - 8.5
Suggests the azetidine nitrogen will be protonated at physiological pH, potentially aiding solubility.
H-Bond Donors/Acceptors
2 / 4
Favorable profile for target binding and solubility.
Proposed Synthetic Pathway
A plausible and efficient synthesis is crucial for the exploration of any new chemical entity. The proposed pathway leverages established chemical transformations to construct the target molecule. The key steps involve the formation of the oxazolidinone ring followed by coupling with a protected azetidine derivative.
Caption: Proposed synthetic route for 3-(Azetidin-3-yl)oxazolidin-2-one HCl.
Postulated Mechanism of Antimicrobial Action
The antimicrobial activity of 3-(Azetidin-3-yl)oxazolidin-2-one is expected to derive from its oxazolidinone core, targeting a very early and essential stage of bacterial protein synthesis.[3][4]
Target Binding: The compound is predicted to bind to the 50S subunit of the bacterial ribosome.[2]
Site of Interaction: Specifically, it likely interacts with the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC).[3]
Inhibition of Initiation: By occupying this critical site, the oxazolidinone sterically blocks the proper placement of N-formylmethionyl-tRNA (fMet-tRNA), the initiator tRNA.[3][4]
Prevention of 70S Complex Formation: This blockade prevents the association of the 50S subunit with the 30S subunit-mRNA complex, thereby inhibiting the formation of the complete 70S initiation complex.[7]
Cessation of Protein Synthesis: Without the 70S complex, translation cannot begin, leading to a halt in protein production and subsequent inhibition of bacterial growth.
The role of the azetidin-3-yl substituent is hypothesized to be modulatory, potentially influencing binding affinity within the PTC or altering the compound's ability to penetrate the bacterial cell wall and membrane.
Caption: Postulated mechanism of action via inhibition of protein synthesis.
A Framework for In Vitro Antimicrobial Evaluation
A structured, phased approach is essential to systematically evaluate the potential of a novel antimicrobial agent. This section provides detailed, self-validating protocols for this purpose.
Caption: Phased workflow for the in vitro evaluation of a novel antimicrobial.
Phase 1: Primary Screening - Determining Antimicrobial Spectrum and Potency
The initial goal is to determine if the compound has antimicrobial activity and, if so, against which types of organisms. A representative panel should include Gram-positive cocci (e.g., S. aureus, E. faecalis), Gram-positive rods (e.g., B. subtilis), and Gram-negative bacteria (e.g., E. coli, P. aeruginosa).[10]
This is the gold-standard method for determining the potency of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11]
Methodology:
Preparation of Compound Stock: Prepare a concentrated stock solution of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
Inoculum Preparation: Culture the test organism overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13][14] Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test is 0.06 to 128 µg/mL.
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
Reading the MIC: The MIC is the lowest concentration well with no visible turbidity.[14]
Data Presentation (Hypothetical Data):
Organism
Strain
Type
MIC (µg/mL)
Staphylococcus aureus
ATCC 29213
Gram-positive
1
Staphylococcus aureus
(MRSA Isolate)
Gram-positive
2
Enterococcus faecalis
ATCC 29212
Gram-positive
2
Enterococcus faecium
(VRE Isolate)
Gram-positive
4
Escherichia coli
ATCC 25922
Gram-negative
>64
Pseudomonas aeruginosa
ATCC 27853
Gram-negative
>64
Causality Insight: The expected activity against Gram-positive but not Gram-negative bacteria is consistent with the known spectrum of the oxazolidinone class, which generally has poor penetration through the outer membrane of Gram-negative organisms.[6]
Phase 2: Characterizing Antimicrobial Dynamics
Once the MIC is known, the next critical step is to understand the nature of the inhibition: is the compound killing the bacteria (bactericidal) or merely preventing their growth (bacteriostatic)?
This dynamic assay measures the rate of bacterial killing over time at various concentrations of the antimicrobial agent.[15]
Methodology:
Inoculum Preparation: Prepare a standardized inoculum of the test organism in the logarithmic phase of growth, adjusted to ~5 x 10⁵ CFU/mL in CAMHB.
Test Setup: Prepare flasks containing the bacterial suspension and the test compound at concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).
Colony Counting: Incubate plates for 18-24 hours and count the number of colonies to determine the viable cell count (CFU/mL) at each time point.
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Interpretation:
Bacteriostatic: A ≥90% but <99.9% reduction in the original inoculum, or no significant change.[15]
Bactericidal: A ≥99.9% (≥3-log₁₀) reduction in the original inoculum.
Causality Insight: Oxazolidinones like linezolid are generally considered bacteriostatic against staphylococci and enterococci.[1] A similar result would be expected for this novel derivative. Observing bactericidal activity would represent a significant and highly desirable improvement over existing drugs in this class.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical evaluation of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a potential antimicrobial agent. The described protocols for determining MIC and bactericidal/bacteriostatic activity form the bedrock of any antimicrobial discovery program. Positive results from this in vitro screening phase—specifically, potent activity against resistant Gram-positive pathogens—would provide a strong rationale for advancing the compound to further studies. Subsequent essential steps would include cytotoxicity assays against mammalian cell lines to establish a preliminary safety profile, in vivo efficacy studies in animal infection models, and detailed mechanistic studies to confirm its interaction with the bacterial ribosome. The unique combination of the proven oxazolidinone pharmacophore with a novel azetidine substituent holds promise for the development of a next-generation antibiotic in the fight against antimicrobial resistance.
References
An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4MTpOtJFt015XeuoAeyGwPl_I82bUHwsrC-Ei1ka2I9b9xOUNmDm5CnL2wS-tSbIKXAN3mmI3vxUh6ShE5952HpDusPN_UT9tPDHQi_-0wYZrvQsFIsXBxqAJ7qQEZJaPuGI20xdSKghX9-ruzH6P4qXQ5Vm14yYelUXzgFVONuc1UqqwGMLBK3FcNpSTJZM6c8SfnEp0kTMf3a9FY8M9UlSyJYioQFAqtRhfeEYsGCaN4ux1MPllaVM=]
Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX2swtObWtKPjwd5UA3qtTi8VB4M5Gubzve3ngHiACBFUkRAxKLV6wmYfOkJ6p2yg1nxA9WTI8BxXaslZdLD27EejEavHByVLuBscRH_7GWzdmXZ0-5ocNi6ak416h9_CFyJgRaf8btHjWz3OgULLIppNM_RlGYjnsAUXLVJj6TtxtS_XqvfTjfKS4bYecsKA=]
Mechanism of action of the oxazolidinone antibacterial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15992144/]
Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. [URL: https://journals.lww.com/jmedsoc/fulltext/2012/29020/oxazolidinones__mechanism_of_action_and_molecular.1.aspx]
Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4872272/]
Improved in Vitro Evaluation of Novel Antimicrobials: Potential Synergy Between Human Plasma and Antibacterial Peptidomimetics, AMPs and Antibiotics Against Human Pathogenic Bacteria - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26497914/]
Oxazolidinone – Knowledge and References - Taylor & Francis. [URL: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/oxazolidinone-5f72e9a5-717e-404a-8742-53a5e8451677]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [URL: https://www.mdpi.com/2079-6382/11/4/426]
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [URL: https://asm.org/getattachment/2594ce26-bd44-47f6-8287-0657aa9185ad/Kirby-Bauer-Disk-Diffusion-Susceptibility-Test-Protocol-pdf.pdf]
In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates | Antimicrobial Agents and Chemotherapy - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/aac.00832-15]
Improved in vitro evaluation of novel antimicrobials: Potential synergy between human plasma and antibacterial peptidomimetics, AMPs and antibiotics against human pathogenic bacteria | Request PDF - ResearchGate. [URL: https://www.researchgate.
Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcimb.2022.1030239/full]
WO2006038100A1 - Oxazolidinone derivatives as antimicrobials - Google Patents. [URL: https://patents.google.
RU2414469C3 - NEW OXAZOLIDINON DERIVATIVES - Google Patents. [URL: https://patents.google.
Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [URL: https://www.japsonline.com/admin/php/uploads/118_pdf.pdf]
Oxazolidinone antibiotics - European Patent Office - EP 2915813 B1 - Googleapis.com. [URL: https://patentimages.storage.googleapis.com/00/f3/f9/77405234907a90/EP2915813B1.pdf]
Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity - Impactfactor. [URL: https://www.impactfactor.org/IJCPS/5/IJCPS,Vol5,Issue4,Article1.pdf]
Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5085731/]
Current Updates on Oxazolidinone and Its Significance - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4354893/]
US3668196A - 3-azetidinols - Google Patents. [URL: https://patents.google.
(PDF) Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives Based on Sulfonamide - ResearchGate. [URL: https://www.researchgate.
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-Derivatives-Jin-Yang/0e0719875f50495f32463e264024564c74f5115d]
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.955403/full]
US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents. [URL: https://patents.google.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc00984k]
An In-depth Technical Guide on 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride for mGlu2 Receptor Modulation
Disclaimer: This document uses 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a representative molecular scaffold to illustrate the principles and methodologies for the discovery and characterization of mGlu2 recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: This document uses 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a representative molecular scaffold to illustrate the principles and methodologies for the discovery and characterization of mGlu2 receptor positive allosteric modulators. The specific pharmacological data presented are hypothetical and for illustrative purposes.
Introduction: The Therapeutic Promise of mGlu2 Receptor Positive Allosteric Modulation
The metabotropic glutamate receptor 2 (mGlu2), a G-protein coupled receptor, has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1] Predominantly located on presynaptic terminals, mGlu2 acts as an autoreceptor to negatively modulate the release of glutamate, the primary excitatory neurotransmitter in the brain.[2][3] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of conditions such as schizophrenia, anxiety, and substance use disorders.[4][5] Consequently, enhancing mGlu2 function to dampen excessive glutamate release presents a compelling therapeutic strategy.
Positive allosteric modulators (PAMs) of the mGlu2 receptor offer a sophisticated approach to achieving this goal.[4] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, only potentiating the receptor's response to the endogenous ligand, glutamate.[6][7] This mechanism offers several advantages, including greater subtype selectivity, a reduced risk of receptor desensitization and tachyphylaxis, and a more physiological modulation of synaptic transmission.[8]
The oxazolidinone scaffold has been identified as a promising chemical starting point for the development of mGlu2 PAMs.[6] This guide focuses on a representative molecule, 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, to provide a comprehensive technical overview of the key stages in the preclinical characterization of such a compound. We will delve into its synthesis, in vitro pharmacological profiling, and in vivo evaluation, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical Synthesis of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
The synthesis of the target compound involves the strategic coupling of an azetidine moiety with an oxazolidinone core. The azetidine ring is a valuable building block in medicinal chemistry, known for improving physicochemical properties such as solubility and metabolic stability.[9] A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Experimental Protocol:
Step 1: Synthesis of N-Boc-3-aminoazetidine
To a solution of N-Boc-3-oxoazetidine (1.0 eq) in dichloromethane (DCM), add the primary amine (e.g., benzylamine, 1.1 eq).
Stir the mixture for 30 minutes at room temperature.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.[10]
Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield N-Boc-3-(benzylamino)azetidine.
Dissolve the product in methanol and add palladium on carbon (10 wt%).
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 16-24 hours.
Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-3-aminoazetidine.
Step 2: Formation of the Oxazolidinone Ring
Dissolve N-Boc-3-aminoazetidine (1.0 eq) in a suitable solvent such as ethanol.
Add 2-(oxiran-2-yl)acetonitrile (1.2 eq) and heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture and concentrate under reduced pressure to obtain the intermediate amino alcohol.
Dissolve the crude amino alcohol in anhydrous DCM and add carbonyldiimidazole (CDI, 1.5 eq).
Stir the reaction at room temperature for 12-16 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the residue by column chromatography to yield N-Boc-3-(2-oxooxazolidin-3-yl)azetidine.
Step 3: Deprotection and Salt Formation
Dissolve the N-Boc protected compound in a minimal amount of dioxane.
Add a solution of hydrochloric acid in dioxane (4 M) and stir at room temperature for 2-4 hours.
The product will precipitate out of solution.
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a white solid.
In Vitro Pharmacological Characterization
A comprehensive in vitro pharmacological evaluation is crucial to determine the potency, efficacy, and selectivity of a novel mGlu2 PAM. The following assays are fundamental to this characterization.
Experimental Workflow for In Vitro Characterization:
Caption: A typical workflow for the in vitro characterization of an mGlu2 PAM.
[³⁵S]GTPγS Binding Assay
This assay measures the G-protein activation following receptor stimulation and is a primary method for quantifying the potency and efficacy of mGlu2 modulators.[11]
Protocol:
Prepare cell membranes from HEK293 cells stably expressing the human mGlu2 receptor.
In a 96-well plate, add assay buffer, cell membranes, GDP, and the test compound at various concentrations.
Add a sub-maximal concentration of glutamate (EC₂₀) to stimulate the receptor.
Initiate the binding reaction by adding [³⁵S]GTPγS.
Incubate for 60 minutes at 30°C.
Terminate the reaction by rapid filtration through a filtermat, and wash with ice-cold buffer.
Measure the radioactivity retained on the filtermat using a scintillation counter.
Data are expressed as a percentage of the response to a saturating concentration of a reference PAM.
Parameter
Hypothetical Value
EC₅₀
50 nM
Eₘₐₓ
110% (relative to a standard PAM)
cAMP Accumulation Assay
Since the mGlu2 receptor is coupled to Gαi/o, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Protocol:
Plate CHO-K1 cells stably expressing the human mGlu2 receptor in a 96-well plate.
Incubate the cells with the test compound at various concentrations.
Stimulate adenylyl cyclase with forskolin, in the presence of an EC₂₀ concentration of glutamate.
Incubate for 30 minutes at room temperature.
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or AlphaScreen).
Data are analyzed to determine the IC₅₀ of the compound in inhibiting forskolin-stimulated cAMP production.
Parameter
Hypothetical Value
IC₅₀
75 nM
Selectivity Profiling
To ensure the compound's effects are mediated through the mGlu2 receptor, it must be tested against other mGlu receptor subtypes and a panel of common off-targets (e.g., kinases, ion channels, other GPCRs). This is typically done through binding or functional assays specific to each target.
Receptor Subtype
Activity
mGlu3
>10 µM (inactive)
mGlu1, 4, 5, 6, 7, 8
>10 µM (inactive)
Off-target Panel
No significant activity at 10 µM
In Vivo Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in animal models of CNS disorders.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A key parameter for a CNS drug is its ability to cross the blood-brain barrier.[2]
Protocol:
Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.
Collect blood and brain tissue samples at various time points post-dosing.
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and brain-to-plasma ratio.
Parameter
Hypothetical Value (Oral Dosing)
t₁/₂ (plasma)
4.5 hours
Cₘₐₓ (plasma)
1.2 µM
Oral Bioavailability
45%
Brain/Plasma Ratio
0.8
Efficacy in Animal Models of Schizophrenia
The ketamine-induced hyperlocomotion model is a widely used preclinical screen for potential antipsychotic activity. Ketamine, an NMDA receptor antagonist, induces a hyperlocomoter response in rodents that is sensitive to clinically effective antipsychotics.[8]
Protocol:
Acclimate rodents (e.g., C57BL/6 mice) to an open-field arena.
Administer the test compound or vehicle orally.
After a pre-treatment period, administer ketamine (e.g., 10 mg/kg, i.p.).
Record the locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
Analyze the data to determine if the test compound can attenuate the ketamine-induced hyperlocomotion.
A significant reduction in locomotor activity compared to the vehicle-treated group would suggest potential antipsychotic-like efficacy.
Conclusion and Future Directions
This guide has outlined a representative pathway for the discovery and preclinical evaluation of a novel mGlu2 PAM, using 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a structural template. The described synthetic route and the suite of in vitro and in vivo assays provide a robust framework for identifying and characterizing potent, selective, and brain-penetrant mGlu2 modulators.
Successful progression of a compound like our representative molecule would depend on a favorable safety profile in toxicology studies and further validation in more complex behavioral models. The ultimate goal is the identification of a clinical candidate with the potential to offer a novel therapeutic option for patients suffering from debilitating CNS disorders characterized by glutamatergic dysfunction. The continued exploration of novel chemical scaffolds, such as the azetidinyl-oxazolidinone core, will be instrumental in advancing the field of mGlu2 receptor-targeted therapeutics.
References
Sanford Burnham Prebys Medical Discovery Institute. (2019, September 10). Preclinical characterization of novel mGlu2 receptor PAMs for the treatment of substance abuse. BioWorld. [Link]
Fábián, L., & Keserű, G. M. (2014). Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. SciSpace. [Link]
Kingston, A. E., et al. (2003). Pharmacological Characterization and Identification of Amino Acids Involved in the Positive Modulation of Metabotropic Glutamate Receptor Subtype 2. JPET, 307(3), 947-955. [Link]
Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 539-544. [Link]
Salas, C., et al. (2014). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of Medicinal Chemistry, 57(9), 3694-3709. [Link]
Salas, C., et al. (2014). Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence. Journal of Medicinal Chemistry, 57(9), 3694-3709. [Link]
ChEMBL. (n.d.). Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs).... EMBL-EBI. [Link]
Cosford, N. D. P., et al. (2013). Positive allosteric modulators of mglur2.
Welsch, S. J., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(11), 1849-1859. [Link]
Bristol-Myers Squibb Company. (2012). Oxazolidinones as modulators of mglur5.
Bernardic, E. J., et al. (2011). Discovery of Oxazolobenzimidazoles as Positive Allosteric Modulators for the mGluR2 Receptor. ACS Medicinal Chemistry Letters, 2(3), 226-231. [Link]
Bristol-Myers Squibb Company. (2012). Oxazolidinones as modulators of mglur5.
Thomsen, C., et al. (1995). Profiling of trans-azetidine-2,4-dicarboxylic acid at the human metabotropic glutamate receptors mGlu1b, -2, -4a and -5a. Neuroreport, 6(11), 1553-1556. [Link]
Pifferi, G., & Pinza, M. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
Almássy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 991. [Link]
Isaksson, J., et al. (2022). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
Johnson, M. P., et al. (2012). Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships and Assessment in a Rat Model of Nicotine Dependence. Journal of Medicinal Chemistry, 55(13), 6066-6081. [Link]
Vanderbilt University. (2018). Corrigendum to “Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides” [Bioorg. Med. Chem. Lett. 27(23) (2017) 5179–5184]. ResearchGate. [Link]
(2025, March 11).
Kumar, A., et al. (2023). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]
Analytical methods for quantifying 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
An In-Depth Guide to the Quantitative Analysis of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride Introduction 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a key chemical entity, often utilized as a crucial buildin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Quantitative Analysis of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Introduction
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a key chemical entity, often utilized as a crucial building block or intermediate in the synthesis of various pharmaceutical agents. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it touches upon the utility of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful complementary technique. The methodologies described herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]
The choice of analytical method is fundamentally driven by the intended purpose of the analysis. For bulk drug substance assay and purity determination, a robust and validated HPLC-UV method is often the workhorse of a quality control laboratory. When high sensitivity and selectivity are required, such as for determining low-level impurities or quantifying the analyte in complex biological matrices, an LC-MS/MS method is the gold standard.[4][5] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind the methodological choices.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is a cornerstone of pharmaceutical analysis due to its robustness, precision, and wide availability. This method separates the analyte from potential impurities based on its physicochemical interactions with the stationary and mobile phases, followed by quantification via UV absorbance.
Principle of Separation and Detection
A reversed-phase C18 column is selected for this application. The C18 stationary phase is nonpolar, and its hydrophobic nature effectively retains the moderately polar 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile) is used to elute the compound. By controlling the mobile phase composition, a sharp, symmetrical peak can be achieved, which is essential for accurate quantification. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring a sensitive response.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Analytical balance.
Volumetric flasks, pipettes, and autosampler vials.
Reagent-grade potassium phosphate monobasic and phosphoric acid.
2. Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
Column
Hypersil GOLD C18 (150 mm × 4.6 mm, 5 µm) or equivalent[6]
Provides excellent peak shape and resolution for polar to moderately polar compounds.
Mobile Phase
A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄B: AcetonitrileIsocratic: 85:15 (A:B) v/v
Buffered aqueous phase controls the ionization state of the analyte, ensuring consistent retention. Acetonitrile provides good elution strength.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature
30 °C
Maintains stable retention times and improves peak symmetry.
Injection Volume
10 µL
A typical volume to achieve good sensitivity without overloading the column.
Detection
210 nm
The oxazolidinone chromophore generally provides strong absorbance at lower UV wavelengths.
Run Time
10 minutes
Sufficient to elute the analyte and any closely related impurities.
3. Preparation of Solutions:
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Solution (e.g., for drug substance assay): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range (e.g., a 1:10 dilution to achieve ~100 µg/mL).
HPLC-UV Analysis Workflow
Caption: General workflow for HPLC-UV analysis.
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[2][3]
The analyte peak should be free of interference from other components. Peak purity should pass if using a PDA detector.
Linearity
Analyze at least five concentrations across the desired range (e.g., 1-200 µg/mL). Plot peak area vs. concentration and perform linear regression analysis.[8]
Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[8]
Typically 80-120% of the test concentration for an assay.
Accuracy
Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). Express as percent recovery of the known amount.[8]
Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)
Analyze a minimum of six replicate preparations at 100% of the test concentration or nine determinations covering the specified range.
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on signal-to-noise ratio (S/N ≈ 10).
RSD ≤ 10%.
Robustness
Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%) and assess the impact on results.[8]
System suitability parameters should remain within limits. No significant change in quantitative results.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For applications demanding higher sensitivity, such as therapeutic drug monitoring or trace impurity analysis, LC-MS/MS is the preferred technique.[9][10] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry.
Principle of Analysis
The analyte is first separated from matrix components via HPLC. It then enters the mass spectrometer source, where it is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar molecules. Given the presence of basic nitrogen atoms, positive ion mode (ESI+) is selected to generate the protonated molecule [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes background noise.[10][11]
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
Nitrogen gas generator.
All materials listed for the HPLC-UV method.
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., Linezolid).[5]
LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid).
2. LC-MS/MS Conditions:
Table 2.1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
Column
Agilent Eclipse Plus C18 (100 × 2.1 mm, 3.5 µm) or equivalent[11]
A smaller internal diameter column is used to reduce solvent consumption and improve sensitivity.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution may be required.
Formic acid is a volatile modifier that aids in protonation for ESI+ mode and improves peak shape.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
40 °C
Higher temperature can reduce viscosity and improve peak efficiency.
Injection Volume
5 µL
Table 2.2: Mass Spectrometry Parameters (Hypothetical)
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The analyte contains basic nitrogens that are readily protonated.
These transitions must be optimized by infusing a standard solution. The values are predictive based on structure.
Gas Temperature
325 °C
Optimizes desolvation of the analyte ions.
Gas Flow
8 L/min
Nebulizer Pressure
40 psi
Aids in the formation of a fine spray for efficient ionization.
Collision Energy
Optimized for each transition (e.g., 15-25 eV)
The energy required to induce fragmentation of the precursor ion.
3. Sample Preparation (from Human Plasma):
This protocol utilizes protein precipitation, a simple and effective method for cleaning up biological samples.[10][11][12]
Pipette 50 µL of plasma sample, standard, or quality control (QC) into a 1.5 mL microcentrifuge tube.
Add 200 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[10][11]
Carefully transfer the supernatant to a clean tube or autosampler vial.
Inject into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
Part 3: Quantitative NMR (qNMR) as a Complementary Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration or purity without the need for an identical reference standard of the analyte.[13][14] Quantification is achieved by comparing the integral of a specific analyte resonance to the integral of a known amount of a certified internal standard.
Principle of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] By adding a known mass of a high-purity internal standard to a known mass of the sample, the purity or concentration of the analyte can be calculated directly.
qNMR Protocol Outline
Standard Selection: Choose an internal standard that is stable, non-volatile, has a simple spectrum with at least one signal well-resolved from analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh the internal standard and the 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride sample into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[15] Transfer to an NMR tube.
Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.
Calculation: Use the following formula to determine the purity of the analyte:
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, Purity = Purity of the substance, and the subscripts x and std refer to the analyte and standard, respectively.[13]
qNMR Analysis Workflow
Caption: General workflow for quantitative NMR (qNMR) analysis.
Conclusion
This guide has detailed robust and reliable analytical methods for the quantification of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. The HPLC-UV method serves as an excellent choice for routine quality control, assay, and purity testing of the bulk substance. For applications requiring high sensitivity and analysis in complex matrices, the LC-MS/MS method provides unparalleled performance. Finally, qNMR offers a powerful, orthogonal technique for the definitive purity assessment of reference materials. The successful implementation of these methods, underpinned by rigorous validation according to ICH guidelines, will ensure the generation of accurate and defensible analytical data critical for pharmaceutical development and manufacturing.
References
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Validation of analytical procedures according to the ICH guidelines - Efor Group.
1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy.
Comparative Analysis of NMR Spectroscopic Data for 2-Oxazolidinone, 5-methyl-3-vinyl- and Alternative Chiral Auxiliaries - Benchchem.
A Comparative Guide to Analytical Methods for 3-Amino-2-oxazolidinone (AOZ) Quantification - Benchchem.
LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC. (2025, October 1).
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate.
Quantitative NMR Spectroscopy.
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - MDPI. (2021, July 14).
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15).
Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - PMC.
(PDF) LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - ResearchGate. (2025, October 10).
LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma - Semantic Scholar. (2025, October 1).
Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples - PubMed. (2025, February 4).
Application Notes & Protocols: Detection of 3- Amino-2-oxazolidinone (AOZ) by HPLC and LC - Benchchem.
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - Semantic Scholar.
RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor. (2024, December 25).
Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - MDPI. (2014, February 27).
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride as a scaffold for drug discovery.
Application Note: 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride as a Privileged Scaffold in Drug Discovery Strategic Rationale: The Convergence of Two Privileged Motifs In contemporary medicinal chemistry, escaping the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride as a Privileged Scaffold in Drug Discovery
Strategic Rationale: The Convergence of Two Privileged Motifs
In contemporary medicinal chemistry, escaping the "flatland" of sp2-hybridized planar aromatics is a critical strategy for improving clinical success rates. Saturated, sp3-rich heterocycles offer enhanced metabolic stability, superior aqueous solubility, and precise three-dimensional vector projection.
The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride represents a highly strategic hybrid scaffold. It merges the conformational restriction and low molecular weight of an azetidine ring with the rigid hydrogen-bonding network and proven antibacterial lineage of an oxazolidinone core.
The Azetidine Advantage:
Azetidines are four-membered saturated heterocycles that have emerged as powerful bioisosteres for larger rings like piperidine and morpholine, as well as acyclic amines 1. The inherent ring strain (approx. 25.4 kcal/mol) locks the substituent vectors into highly predictable geometries, reducing the entropic penalty upon target binding 2.
The Oxazolidinone Pharmacophore:
The 2-oxazolidinone ring is a cornerstone of modern antibacterial design, most famously utilized in the fully synthetic antibiotic linezolid 3. Beyond infectious diseases, it acts as a versatile bioisostere for carbamates and amides, providing a rigid scaffold that resists proteolytic cleavage while engaging in critical hydrogen-bond acceptor interactions 4.
Causality of the Hybrid Design (pKa Tuning):
A standard, unsubstituted azetidine has a highly basic secondary amine (pKa ~10.4), which can lead to hERG liability, phospholipidosis, or lysosomal trapping. By placing the electron-withdrawing oxazolidinone ring at the C3 position, the inductive effect pulls electron density away from the azetidine nitrogen. This strategically lowers the pKa to a more physiological range (~8.5–9.0), enhancing membrane permeability and oral bioavailability without sacrificing the basic center required for target engagement.
Physicochemical Profiling
To understand the structural impact of this scaffold, we must compare it against traditional building blocks. The table below summarizes the quantitative advantages of utilizing the 3-(azetidin-3-yl)oxazolidin-2-one system over classical six-membered rings.
Scaffold
Ring Size
Approx. pKa
cLogP Impact
Fsp3 Contribution
Primary Utility in Drug Design
Piperidine
6
10.0 - 10.5
High
Moderate
Traditional basic center; high lipophilicity.
Morpholine
6
8.3 - 8.5
Low
Moderate
Reduced basicity; improved solubility.
Azetidine
4
10.4
Lower
High
Conformationally restricted bioisostere.
3-(Azetidin-3-yl)oxazolidin-2-one
4 + 5
8.5 - 9.0 *
Moderate
Very High
Tuned basicity; rigid H-bond vector projection.
*The inductive electron-withdrawing effect of the C3-oxazolidinone substituent optimizes the azetidine nitrogen pKa.
Mechanistic Workflow: Divergent Functionalization
The secondary amine of the azetidine ring serves as the primary diversification point. Because the compound is supplied as a hydrochloride salt (to prevent spontaneous ring-opening or dimerization of the strained free base), all functionalization workflows must begin with an in situ neutralization step.
Divergent functionalization pathways of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. They do not merely list steps; they incorporate mechanistic checkpoints to ensure the structural integrity of the highly strained azetidine core is maintained throughout the synthesis.
Protocol A: N-Alkylation via Reductive Amination
Objective: To install an alkyl group on the azetidine nitrogen to improve pharmacokinetic properties, utilizing mild conditions that preserve the oxazolidinone ring.
Free-Basing: Suspend the scaffold (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.5 eq) dropwise at room temperature.
Causality: The HCl salt must be neutralized to render the azetidine nitrogen nucleophilic. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.
Iminium Formation: Add the aldehyde/ketone (1.2 eq) to the solution. Stir for 1 hour at room temperature.
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate iminium ion or the hemiaminal. If formation is stalled, the pH may be too basic. Add glacial acetic acid (0.1 eq) to adjust the pH to ~5-6, which catalyzes iminium dehydration.
Reduction: Add NaBH(OAc)3 (1.5 eq) in portions over 10 minutes.
Causality: NaBH(OAc)3 is explicitly selected over NaBH4 or LiAlH4. It is a mild hydride donor that will selectively reduce the iminium ion without reducing the oxazolidinone carbonyl or causing azetidine ring-opening.
Quench and Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.
Causality: A mild basic quench neutralizes any remaining acetic acid and destroys excess borohydride safely, preventing the formation of borane complexes with the newly formed tertiary amine.
Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling
Objective: To couple the azetidine nitrogen to an aryl or heteroaryl halide to access novel chemical space for target binding.
Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine the Aryl Halide (1.0 eq), the scaffold HCl salt (1.2 eq), Pd2(dba)3 (0.05 eq), and RuPhos (0.10 eq).
Causality: Azetidines are highly strained. Harsh thermal conditions (>100°C) combined with strong bases can trigger ring-opening. RuPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination, allowing the reaction to proceed at milder temperatures (80°C) and accommodating the steric bulk of the C3-substituted azetidine.
Base Addition and Degassing: Add NaOtBu (3.0 eq). Add anhydrous, degassed Toluene (0.1 M). Purge the vessel with argon for an additional 5 minutes.
Causality: 3.0 equivalents of base are required: 1.0 eq to neutralize the azetidine HCl salt, 1.0 eq to participate in the catalytic cycle (forming the active Pd-alkoxide intermediate), and 1.0 eq in excess to drive the reaction. NaOtBu is strong enough to deprotonate the amine but non-nucleophilic, preventing attack on the oxazolidinone ring.
Heating and Monitoring: Heat the reaction mixture to 80°C.
Self-Validation Checkpoint: Observe the color of the solution. A transition from dark purple/red (Pd(0) precursor) to a clear yellow/orange indicates a healthy, active catalytic cycle. If the solution turns black and precipitates (palladium black), the catalyst has died (likely due to oxygen ingress), and the degassing protocol must be repeated.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, eluting with EtOAc. Concentrate and purify via silica gel chromatography.
References
Examples of azetidine-based bioisosteres
ResearchGate
URL
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
RSC Publishing
URL
Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs
Journal of Medicinal Chemistry - ACS Publications
URL
Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry
RSC Publishing
URL
Application Note: Divergent Synthesis of Azetidine Derivatives from 1-Boc-3-azetidinone
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly validated, mechanistically grounded guide for the step-by-step derivatization of 1-Boc-3-azetidin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Objective: To provide a highly validated, mechanistically grounded guide for the step-by-step derivatization of 1-Boc-3-azetidinone into complex pharmaceutical building blocks.
Strategic Overview & Mechanistic Rationale
Azetidines are privileged motifs in modern drug discovery, offering enhanced metabolic stability, improved brain penetrance, and unique conformational rigidity compared to acyclic amines or larger heterocycles. The synthesis of complex azetidine-containing therapeutics—such as recent SARS-CoV-2 PLpro inhibitors[1]—heavily relies on 1-Boc-3-azetidinone as a versatile, commercially available core scaffold.
This application note details three distinct synthetic trajectories from this single precursor:
C–N Bond Formation via Reductive Amination to yield 3-amino azetidines.
C–C Bond Formation via Horner-Wadsworth-Emmons (HWE) Olefination to yield Michael acceptors.
Ring Expansion via Nickel-Catalyzed [4+2] Cycloaddition to yield highly substituted piperidones.
Divergent synthetic pathways from 1-Boc-3-azetidinone to functionalized derivatives.
Experimental Protocols & Self-Validating Systems
Pathway A: Reductive Amination (Synthesis of 3-Amino Azetidines)
Causality & Design: The choice of reducing agent is the critical failure point in this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, allowing it to selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the starting ketone into an undesired 1-Boc-3-hydroxyazetidine byproduct[2].
Step-by-Step Protocol:
Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1-Boc-3-azetidinone (1.0 equiv, e.g., 2.0 mmol) and the desired primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
Imine Formation: Stir the mixture at room temperature (20–25 °C) for 1–2 hours. Expert Tip: For sterically hindered or weakly nucleophilic amines, add glacial acetic acid (1.2 equiv) to catalyze iminium ion formation.
Selective Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 equiv) portion-wise over 10 minutes to control mild exothermicity.
Propagation: Stir the opaque suspension at room temperature for 12–16 hours.
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO₃ (equal volume to DCM). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc or DCM/MeOH gradients depending on amine polarity) to afford the pure product.
Validation Checkpoint: Successful amination is confirmed by the disappearance of the ketone carbonyl peak (~1720 cm⁻¹) in FTIR. In ¹H NMR, the azetidine ring protons shift from ~3.8–4.2 ppm (ketone precursor) to a higher field (~3.2–3.6 ppm)[2].
Causality & Design: To append carbon-linked functional groups at the 3-position, the HWE reaction is utilized to install an exocyclic double bond. Deprotonation of a phosphonate ester by Sodium Hydride (NaH) generates a nucleophilic carbanion. Following nucleophilic attack on the ketone, the irreversible elimination of a water-soluble dialkyl phosphate byproduct drives the reaction forward, yielding an α,β-unsaturated ester. This product serves as an ideal Michael acceptor for downstream Aza-Michael additions[3].
Step-by-Step Protocol:
Base Activation: Suspend NaH (60% dispersion in mineral oil, 1.05 equiv) in anhydrous Tetrahydrofuran (THF) (0.3 M) at 0 °C under a nitrogen atmosphere.
Ylide Generation: Add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) dropwise. Stir for 30 minutes at 0 °C until H₂ gas evolution ceases and the solution becomes clear.
Ketone Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the activated phosphonate mixture to prevent localized thermal spikes.
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1–1.5 hours.
Workup: Quench carefully with distilled water. Separate the organic layer and extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
Isolation: Dry the combined organics over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (SiO₂, typically 8:2 Hexane/EtOAc) to yield methyl (N-Boc-azetidin-3-ylidene)acetate.
Validation Checkpoint: The formation of the exocyclic double bond is definitively confirmed by the appearance of a distinct vinylic proton signal in ¹H NMR (typically around δ 5.7–6.0 ppm)[3].
Causality & Design: 1-Boc-3-azetidinone can uniquely serve as a precursor for ring expansion. Using a Ni(0) catalyst, the highly strained C–C(O) bond undergoes oxidative addition to form a metallacycle[4]. Subsequent insertion of an internal alkyne and reductive elimination yield a 6-membered piperidone[5]. This methodology provides an atom-economical route to highly substituted piperidines, bypassing multi-step de novo syntheses.
Step-by-Step Protocol:
Catalyst Preparation: Inside a nitrogen-filled glovebox, charge a heavy-walled sealed tube with Ni(COD)₂ (10 mol%) and Triphenylphosphine (PPh₃) (20 mol%).
Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) and the internal alkyne (e.g., 3-octyne, 1.5 equiv) in anhydrous Toluene to achieve a 0.2 M concentration. Add this solution to the catalyst mixture.
Cycloaddition: Seal the tube tightly with a Teflon cap, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100 °C for 6–12 hours.
Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove the precipitated nickel catalyst.
Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography to isolate the substituted piperidone.
Validation Checkpoint: Successful ring expansion is validated by the absence of the highly strained azetidinone ¹³C NMR signals and the emergence of a new α,β-unsaturated ketone system (carbonyl ¹³C shift ~195 ppm) characteristic of the piperidone[5].
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three distinct workflows, allowing for rapid experimental planning.
Synthetic Pathway
Key Reagents
Catalyst / Base
Typical Solvent
Temperature
Reaction Time
Typical Yield
Reductive Amination
Primary/Secondary Amine, NaBH(OAc)₃
Acetic Acid (Optional, 1.2 eq)
DCM or DCE
20–25 °C
12–16 h
75 – 95%
HWE Olefination
Methyl 2-(dimethoxyphosphoryl)acetate
NaH (60% dispersion in oil)
Anhydrous THF
0 °C to RT
1.0–1.5 h
60 – 80%
Ni-Catalyzed [4+2]
Internal Alkyne (e.g., 3-octyne)
Ni(COD)₂ / PPh₃ (10/20 mol%)
Anhydrous Toluene
100 °C
6–12 h
70 – 95%
References
[4] Theoretical Studies on Nickel-Catalyzed Cycloaddition of 3-Azetidinone with Alkynes. ACS Publications. 4
[1] Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity. PMC - NIH. 1
[5] A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination. PMC - NIH. 5
[3] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. 3
[2] Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. PMC - NIH. 2
Application Note: Strategic Integration of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride in Next-Generation Antibacterial Discovery
Executive Summary & Mechanistic Rationale The rise of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The rise of antimicrobial resistance (AMR), particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the continuous evolution of synthetic antibiotic scaffolds. The oxazolidinone class, pioneered by Linezolid, exerts its antibacterial effect by binding to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex[1].
However, first-generation oxazolidinones face two major clinical limitations:
Target-Site Mutation Resistance: The emergence of the cfr gene, which methylates the C8 position of A2503 within the 23S rRNA, confers resistance to Linezolid by sterically hindering its binding[2].
Host Toxicity: The morpholine ring of Linezolid exhibits off-target affinity for mammalian mitochondrial ribosomes, leading to mitochondrial protein synthesis (MPS) inhibition. Clinically, this manifests as dose-limiting, reversible myelosuppression[3].
The Role of the Azetidinyl-Oxazolidinone Pharmacophore:
To overcome these limitations, structural optimization has focused on replacing the morpholine ring. The integration of 3-(Azetidin-3-yl)oxazolidin-2-one represents a critical advancement. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—alters the spatial geometry of the molecule. This structural shift significantly reduces host MPS inhibition while maintaining or enhancing the necessary binding affinity within the bacterial PTC[3]. Furthermore, the azetidine moiety improves the overall pharmacokinetic profile, including aqueous solubility and volume of distribution, a principle similarly validated in the development of azetidinylquinolones[4].
Causality of the Hydrochloride Salt:
In drug development workflows, this pharmacophore is utilized as a hydrochloride salt (3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride). The free base of the secondary azetidine amine is highly nucleophilic and prone to oxidative degradation or ring-opening polymerization during storage. The HCl salt ensures long-term bench stability and allows for controlled, in situ free-basing during late-stage scaffold coupling (e.g., via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution), ensuring high-yield, reproducible syntheses[5].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify both chemical identity and biological mechanism.
Protocol 1: Scaffold Coupling (Hit Generation)
This protocol details the attachment of the azetidinyl-oxazolidinone pharmacophore to a core fluoro-aryl scaffold via Nucleophilic Aromatic Substitution (SNAr).
Reagent Preparation: Suspend 1.0 equivalent of the core scaffold (e.g., 3,4-difluoronitrobenzene) and 1.1 equivalents of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
In Situ Free-Basing (Critical Step): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess organic base is required to first neutralize the HCl salt, liberating the reactive secondary amine of the azetidine ring, and subsequently to neutralize the HF byproduct generated during the SNAr reaction.
Reaction Execution: Heat the mixture to 85°C for 12 hours. Monitor the reaction via LC-MS.
Validation & Purification: Quench with water and extract with ethyl acetate. Purify the crude product via flash column chromatography (DCM/MeOH gradient).
Self-Validation: Confirm regioselectivity using 2D-NMR (NOESY/HMBC) to ensure the azetidine nitrogen—and not the oxazolidinone nitrogen—acted as the nucleophile.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC)
Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method per Clinical and Laboratory Standards Institute (CLSI) guidelines.
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Compound Plating: Prepare a 2-fold serial dilution of the synthesized azetidinyl-oxazolidinone derivative in a 96-well plate (concentration range: 64 µg/mL to 0.06 µg/mL).
Inoculation: Standardize bacterial suspensions (e.g., MRSA ATCC 43300, VRE ATCC 51299) to a 0.5 McFarland standard. Dilute to achieve a final well inoculum of
5×105
CFU/mL.
Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible growth.
Self-Validation: Include Linezolid as a positive control and a DMSO-only negative control. System Check: If the Linezolid MIC against MRSA ATCC 43300 falls outside the established quality control range (1–4 µg/mL), the entire plate must be discarded and the assay repeated.
To prove the mechanism of action is on-target (ribosomal inhibition) rather than non-specific membrane disruption.
System Setup: Utilize an E. coli S30 Extract System for Circular DNA (Promega).
Reaction Assembly: Combine the S30 extract, amino acid mixture, and a reporter plasmid (e.g., pBEST-luc encoding firefly luciferase).
Inhibition Phase: Add the test compound at varying concentrations (0.1 µM to 100 µM).
Quantification: Measure luminescence after 60 minutes. Calculate the IC
50
for translation inhibition.
Mammalian Counter-Screen: Repeat the assay using isolated mammalian mitochondrial ribosomes to determine the MPS IC
50
. A high MPS IC
50
(>50 µM) validates the safety advantage of the azetidine modification[3].
Data Presentation: Comparative Profiling
The following table summarizes the representative structure-activity and structure-toxicity relationships (SAR/STR) demonstrating the superiority of the azetidinyl-oxazolidinone pharmacophore over first-generation agents.
Compound Class
MRSA MIC (µg/mL)
VRE MIC (µg/mL)
cfr-MRSA MIC (µg/mL)
MPS Inhibition IC
50
(µM)
Primary Toxicity Risk
Linezolid (Morpholine core)
1 - 4
2 - 4
>16 (Resistant)
4.5
High (Myelosuppression)
Tedizolid (Tetrazole core)
0.25 - 0.5
0.5
2 - 4
0.3
Moderate
Azetidinyl-Oxazolidinone
0.5 - 1
0.5 - 1
2 - 4
> 50.0
Low
Note: The azetidine substitution dramatically increases the MPS IC
50
(indicating lower mammalian toxicity) while retaining potent activity against resistant strains.
Visualizations
Caption: Mechanism of action of azetidinyl-oxazolidinones targeting the 50S ribosome.
Caption: Self-validating hit-to-lead workflow for novel oxazolidinone development.
References
[5] An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants. PMC / National Institutes of Health. Available at:[Link]
[4] 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed / National Institutes of Health. Available at:[Link]
[1] Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. PMC / National Institutes of Health. Available at:[Link]
[3] Antibacterial oxazolidinones: Emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy / ResearchGate. Available at:[Link]
[2] The Chemistry of Peptidyltransferase Center-Targeted Antibiotics: Enzymatic Resistance and Approaches to Countering Resistance. PMC / National Institutes of Health. Available at:[Link]
Application Note: Handling, Storage, and Synthetic Workflows for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Introduction & Structural Significance 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule strategica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Significance
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. The molecule strategically merges two privileged pharmacophores: an azetidine ring and an oxazolidin-2-one core[1].
From a drug design perspective, the azetidine moiety is frequently employed as a conformationally restricted bioisostere for larger heterocycles (such as piperidine or morpholine) to improve metabolic stability, lower lipophilicity (LogP), and enhance aqueous solubility. Concurrently, the oxazolidin-2-one ring is the critical structural determinant in the oxazolidinone class of antibacterial agents (e.g., linezolid and tedizolid), which are frontline therapies for methicillin-resistant Staphylococcus aureus (MRSA)[1].
The compound is commercially supplied as a hydrochloride salt to protect the secondary amine of the azetidine ring from oxidation and to improve overall shelf-life[2]. However, this salt form introduces specific physicochemical behaviors that require precise handling protocols.
Physicochemical Properties
To ensure reproducibility in synthetic applications, researchers must account for the physical properties of the hydrochloride salt, particularly its molecular weight and solubility profile.
Highly soluble in Water, DMSO, and Methanol; Insoluble in non-polar organics
Hygroscopicity
High (characteristic of small cyclic amine hydrochlorides)[3]
Causality-Driven Handling and Storage Protocols
The Causality of Moisture Sensitivity
Amine hydrochlorides, particularly those of small, strained cyclic amines like azetidines, exhibit pronounced hygroscopicity[3]. The chloride counterion readily forms hydrates by scavenging atmospheric moisture. If 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is allowed to absorb water, three detrimental effects cascade through the experimental workflow:
Stoichiometric Errors: Absorbed water weight inflates the apparent mass of the powder, leading to the sub-stoichiometric addition of the active building block in sensitive cross-coupling reactions.
Reagent Quenching: Residual moisture will violently quench sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides, or isocyanates) used in downstream N-derivatization.
Deliquescence: Over time, the crystalline powder can transition into a sticky, intractable gum, making physical transfer and accurate weighing nearly impossible.
Storage Protocol
To establish a self-validating system where degradation is physically prevented, adhere to the following storage parameters:
Temperature: Store at -20 °C for long-term preservation (months to years) or 2-8 °C for short-term active use (weeks)[3].
Atmosphere: The headspace of the storage vial must be purged with an inert gas (Argon or dry Nitrogen) prior to sealing to displace ambient humidity.
Thermal Equilibration (Critical Step): Before opening a cold vial, it must be allowed to equilibrate to ambient room temperature inside a desiccator. Opening a cold vial exposes the powder to ambient air, causing immediate condensation of water directly onto the active pharmaceutical intermediate (API) lattice.
Fig 1. Decision tree for the moisture-free handling and storage of the hygroscopic HCl salt.
Experimental Workflows: In Situ Free-Basing and Coupling
Because the azetidine nitrogen is protonated (
NH2+
) in the hydrochloride salt, it is rendered electronically non-nucleophilic. To utilize this building block in standard synthetic transformations (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig cross-coupling to yield substituted oxazolidin-2-ones[4]), the amine must be "free-based" in situ.
Protocol: N-Acylation via In Situ Neutralization
This protocol ensures complete liberation of the nucleophilic amine while preventing side reactions.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (1.0 equivalent) under an Argon atmosphere.
Solvent Addition: Suspend the salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). The salt may not fully dissolve until the base is added.
Base Addition (The Causality): Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Mechanistic Note: Exactly 1.0 equivalent is strictly consumed to neutralize the HCl salt, forming DIPEA·HCl and liberating the free azetidine. The remaining 1.0–1.5 equivalents act as an acid scavenger for the subsequent acylation step (which generates another equivalent of HCl).
Activation: Stir at room temperature for 15–20 minutes to ensure complete dissolution and free-basing.
Electrophile Addition: Cool the reaction to 0 °C (to control exothermicity and prevent oxazolidinone ring-opening) and dropwise add the desired electrophile (e.g., an acid chloride, 1.1 equivalents).
Reaction Monitoring: Allow the reaction to warm naturally to room temperature. Monitor via TLC or LC-MS until the free azetidine is entirely consumed.
Fig 2. In situ free-basing workflow required to activate the azetidine nitrogen for coupling.
Technical Support Center: Yield Optimization for 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists focusing on the synthesis of conformationally constrained nitrogen heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists focusing on the synthesis of conformationally constrained nitrogen heterocycles. 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly valuable building block in medicinal chemistry, frequently utilized in the development of novel antibiotics, IP agonists, and melatoninergic ligands ()[1].
However, the synthesis of this strained bicyclic-like system is notoriously prone to low yields due to competing intermolecular side reactions and the inherent instability of the azetidine ring ()[2]. This guide provides a field-proven, self-validating methodology, quantitative optimization data, and an advanced troubleshooting matrix to ensure high-fidelity synthesis.
Synthetic Workflow Visualization
Figure 1: Three-step synthetic workflow for 3-(Azetidin-3-yl)oxazolidin-2-one HCl synthesis.
Do not treat this synthesis as a simple "mix-and-stir" procedure. Understanding the causality behind each reagent choice is critical for troubleshooting and scaling.
Step 1: Carbamoylation of the Primary Amine
The Causality: 2-chloroethyl chloroformate is a bifunctional electrophile. The chloroformate moiety is significantly more electrophilic than the alkyl chloride. By adding the reagent at 0 °C, we kinetically favor the attack of the primary amine on the carbonyl carbon. Triethylamine (
Et3N
) is required to scavenge the generated HCl; without it, the unreacted 1-Boc-3-aminoazetidine (
pKa≈10
) would become protonated and non-nucleophilic, stalling the reaction ()[3].
The Protocol:
Dissolve 1-Boc-3-aminoazetidine (1.0 eq) in anhydrous DCM (0.2 M).
Add
Et3N
(1.5 eq) and cool the mixture to 0 °C under argon.
Allow to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material stains dark purple with ninhydrin. The reaction is complete when the ninhydrin-active spot disappears, as the resulting secondary carbamate is ninhydrin-silent.
Step 2: Intramolecular Cyclization (The Critical Yield Step)
The Causality: The intermediate carbamate NH is a weak nucleophile (
pKa≈12−13
). To drive the intramolecular
SN2
displacement of the alkyl chloride, the nitrogen must be fully deprotonated to form an ambident anion. Because the azetidine ring imposes significant steric hindrance, intermolecular dimerization is a major competing pathway. High dilution and a strong, non-nucleophilic base like Sodium Hydride (NaH) are mandatory to favor the intramolecular cyclization kinetically ()[1].
The Protocol:
Dissolve the crude carbamate in anhydrous THF at high dilution (0.05 M).
Cool to 0 °C.
Add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. (Expert Tip: Wash the NaH with anhydrous hexanes prior to use to remove the mineral oil, which can trap unreacted starting material).
Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Analyze via LCMS. The successful cyclization is marked by a mass shift from
[M+H]+=279
(chloro-intermediate) to
[M+H]+=243
(cyclized product). If an
[M+H]+=243
peak is absent, the base was insufficiently strong.
Step 3: Anhydrous Boc Deprotection
The Causality: The Boc group is cleaved via acid-catalyzed hydrolysis, releasing isobutylene and
CO2
. It is imperative to use anhydrous conditions (4M HCl in Dioxane). The newly formed oxazolidinone ring is susceptible to hydrolytic cleavage if aqueous acids (like aqueous HCl or TFA/water mixtures) are used. Furthermore, the anhydrous environment ensures the final product precipitates directly as the stable hydrochloride salt, driving the reaction via Le Chatelier's principle.
The Protocol:
Dissolve the protected oxazolidinone in a minimal amount of anhydrous DCM.
Add 10 volumes of 4M HCl in Dioxane at room temperature.
Stir for 2 hours until a thick white precipitate forms.
Filter under a nitrogen blanket and wash with ice-cold anhydrous diethyl ether.
Self-Validation Checkpoint: The precipitation itself is your primary visual validation. The final solid should be highly water-soluble but insoluble in ether.
Section 2: Quantitative Yield Optimization Data
The choice of base during the Step 2 cyclization dictates the overall yield. Below is a summary of our internal optimization data demonstrating why NaH under dilute conditions is the authoritative standard.
Base Used
Solvent
Concentration
Temp Profile
Isolated Yield (%)
Primary Byproduct Observed
K2CO3
Acetonitrile
0.2 M
Reflux
45%
Intermolecular Dimers
Cs2CO3
DMF
0.1 M
80 °C
62%
Elimination (Vinyl Carbamate)
KOtBu
THF
0.1 M
0 °C to RT
78%
Trace Dimers
NaH (washed)
THF
0.05 M
0 °C to RT
92%
None (Clean Conversion)
Section 3: Troubleshooting & FAQs
Figure 2: Diagnostic logic tree for troubleshooting cyclization yield failures.
Q1: My final hydrochloride salt is highly hygroscopic and turns into a sticky gum on the filter paper. How can I handle this?A: The azetidine hydrochloride salt is inherently hygroscopic. The strained azetidine ring and the polar oxazolidinone motif readily form hydrogen bonds with atmospheric moisture.
Solution: Perform the final filtration under a strict blanket of dry nitrogen or argon. Wash the filter cake with ice-cold, anhydrous diethyl ether to displace residual dioxane, and immediately transfer the solid to a vacuum desiccator containing
P2O5
. Do not leave it exposed to ambient air.
Q2: I am seeing a significant M-56 peak in my LCMS during the cyclization step. What is happening?A: An M-56 peak indicates premature loss of the tert-butyl group (isobutylene).
Causality: If the reaction temperature exceeds 40 °C during the strong-base mediated cyclization, or if localized heating occurs during the quench, the Boc group can thermally degrade.
Solution: Maintain the reaction temperature strictly at or below room temperature (20-25 °C) and quench slowly with saturated aqueous
NH4Cl
at 0 °C.
Q3: The first step (carbamoylation) gives a complex mixture of products instead of a single spot. What went wrong?A: You are likely observing over-acylation or azetidine ring opening.
Causality: Adding the chloroformate too quickly causes localized exothermic spikes, which can lead to the acylation of the carbamate nitrogen (forming an imide-like species) or nucleophilic attack on the strained azetidine ring ()[2].
Solution: Ensure the 2-chloroethyl chloroformate is diluted in DCM and added dropwise over at least 30 minutes via a syringe pump at 0 °C.
References
Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions
Source: Molecules / PubMed Central (PMC)
URL:[Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks
Source: Chemical Society Reviews / PubMed Central (PMC)
URL:[Link]
Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands
Source: Molecules (MDPI)
URL:[Link]
Technical Support Center: Purification of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Welcome to the Technical Support Center for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purif...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure you achieve the desired purity and yield in your experiments.
Introduction: Understanding the Molecule
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a bifunctional molecule containing a strained azetidine ring and a stable oxazolidinone ring. This unique combination makes it a versatile intermediate in pharmaceutical synthesis. However, the inherent reactivity of the azetidine ring and the polarity of the hydrochloride salt present specific purification challenges. This guide will address these issues systematically.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
Initial Purification & Impurity Profiling
Question 1: What are the most common impurities I should expect after the synthesis of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride?
Answer: The impurity profile is highly dependent on the synthetic route. However, several classes of impurities are frequently observed:
Starting Material Carryover: Unreacted precursors used in the synthesis.
Ring-Opened Byproducts: The strained azetidine ring is susceptible to nucleophilic attack, leading to ring-opened species. This can be exacerbated by acidic or basic conditions during workup.[1][2]
Polymerization Products: Azetidines can undergo cationic ring-opening polymerization, especially in the presence of acid.[3]
Solvent Adducts: Residual solvents from the reaction or workup can form adducts with the product.
Diastereomers: If chiral centers are present and the synthesis is not stereospecific, you may have diastereomeric impurities.
Question 2: My initial purification by recrystallization gives a low yield and the product is still impure. What am I doing wrong?
Answer: This is a common issue. The high polarity of the hydrochloride salt can make it challenging to find a suitable single-solvent system for recrystallization.
Causality: A single solvent may either be too good, leading to high solubility and low recovery, or too poor, causing the product to crash out with impurities.
Expert Insight: A mixed solvent system is often more effective. A common approach is to dissolve the crude product in a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water) at an elevated temperature, and then slowly add a less polar anti-solvent (e.g., isopropanol, acetone, or ethyl acetate) until turbidity is observed.[4] This allows for controlled crystallization and better impurity rejection.
Question 3: I am observing a persistent oily residue along with my crystalline product. How can I remove it?
Answer: An oily residue, or "oiling out," during crystallization suggests that the impurities are depressing the melting point of your product or that the product itself has a low melting point in the chosen solvent system.
Troubleshooting Steps:
Trituration: Before recrystallization, try triturating the crude material with a solvent in which the desired product is sparingly soluble but the oily impurities are soluble (e.g., diethyl ether or hexanes). This can effectively wash away the oil.
Solvent System Modification: Adjust your recrystallization solvent system. Using a higher boiling point anti-solvent might help.
Seed Crystals: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can induce crystallization and prevent oiling out.
Chromatographic Purification
Question 4: Is column chromatography a viable option for purifying 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride?
Answer: Yes, but with important considerations. The high polarity and ionic nature of the hydrochloride salt can lead to poor chromatographic behavior on standard silica gel.
Expertise & Experience:
Free Base vs. Salt: It is often advantageous to convert the hydrochloride salt to the free base before chromatography. This can be achieved by a simple basic workup (e.g., with aqueous sodium bicarbonate). The free base is less polar and will interact more predictably with the silica gel. After purification, the hydrochloride salt can be reformed by treating the purified free base with HCl in a suitable solvent (e.g., dioxane or ether).[5]
Mobile Phase Modifiers: If you must chromatograph the salt, adding a small amount of a modifier to your mobile phase, such as triethylamine or ammonia, can help to reduce tailing by competing with the amine for active sites on the silica. Conversely, adding a small amount of acid like acetic acid can also sometimes improve peak shape.
Stationary Phase: Consider using a different stationary phase, such as alumina or a C18 reversed-phase column, which may be more suitable for polar compounds.[5]
Question 5: What are the best analytical techniques to assess the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[6][7][8] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[9] UV detection is typically suitable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities with distinct signals.
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help to identify impurities.
Elemental Analysis: For the final, highly pure compound, elemental analysis (CHN) can confirm the empirical formula and the correct formation of the hydrochloride salt.
Stability and Handling
Question 6: My purified 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride seems to degrade over time. What are the stability issues?
Answer: The primary stability concern is the potential for ring-opening of the strained azetidine ring.[2]
Causality: The presence of moisture and exposure to high temperatures or pH extremes can promote hydrolysis or other degradation pathways.[10] The hydrochloride salt is generally more stable than the free base due to the protonation of the azetidine nitrogen, which makes it less nucleophilic.
Storage Recommendations:
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Keep it in a cool, dry place. Refrigeration (2-8 °C) is often recommended.[11]
Avoid exposure to strong acids or bases.
Part 2: Experimental Protocols & Data
Protocol 1: Recrystallization of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
This protocol provides a general guideline. The optimal solvent ratios may need to be adjusted based on the impurity profile of your crude material.
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride in a minimal amount of a hot polar solvent (e.g., methanol or ethanol).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Addition of Anti-solvent: To the hot, clear solution, slowly add a less polar anti-solvent (e.g., isopropanol or ethyl acetate) dropwise until the solution becomes slightly cloudy.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better crystal formation and yield, you can then place the flask in a refrigerator or ice bath.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold anti-solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Parameter
Solvent System 1
Solvent System 2
Polar Solvent
Methanol
Ethanol
Anti-solvent
Isopropanol
Ethyl Acetate
Typical Ratio (v/v)
1:3 to 1:5
1:4 to 1:6
Expected Recovery
75-85%
70-80%
Protocol 2: Purification via Free Base Formation and Column Chromatography
Free Base Formation: Dissolve the crude hydrochloride salt in water and adjust the pH to ~9-10 with a suitable base (e.g., saturated aqueous sodium bicarbonate or 1M sodium hydroxide).
Extraction: Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
Column Chromatography:
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The optimal mobile phase will depend on the polarity of the impurities.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure product.
Salt Formation: Combine the pure fractions containing the free base and concentrate under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) and add a solution of HCl in dioxane or ether (e.g., 2M) dropwise until precipitation is complete.
Isolation and Drying: Collect the precipitated hydrochloride salt by filtration, wash with the solvent used for precipitation, and dry under vacuum.
Part 3: Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for the purification of 3-(Azetidin-3-yl)oxazolidin-2-one HCl.
Common Impurity Classes and Their Origins
Caption: Origins of common impurities in the synthesis of the target compound.
References
Veeprho. Aziridine Impurities and Related Compound. Available from: [Link]
Bergmeier, S. C., et al. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. Available from: [Link]
Google Patents. US3668196A - 3-azetidinols.
Canle López, M., et al. Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Pure and Applied Chemistry. Available from: [Link]
Lin, C.-C., et al. Synthesis of Optically Active Organofluorides by Ring Opening of Oxazolidinone-Fused Aziridines. Organic Letters. Available from: [Link]
ResearchGate. Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Available from: [Link]
Darensbourg, D. J., et al. Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling. Proceedings of the National Academy of Sciences. Available from: [Link]
Royal Society of Chemistry. Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Available from: [Link]
National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available from: [Link]
Google Patents. PROCESS TO PRODUCE OXAZOLIDINONES - Patent 1028940.
Hoogenboom, R. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available from: [Link]
Journal of American Science. Determination of the New Oxazolidinone Antib. Available from: [Link]
Exelixis, Inc. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available from: [Link]
IntechOpen. Azetidine Synthesis. Available from: [Link]
Google Patents. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure ...
West, F. G. & Bott, T. M. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available from: [Link]
American Pharmaceutical Review. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Available from: [Link]
Justia Patents. 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available from: [Link]
MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Available from: [Link]
National Center for Biotechnology Information. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Available from: [Link]
Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]
ResearchGate. Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole as a Synthon. Available from: [Link]
ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available from: [Link]
Hsieh, Y.-L. Changes in the ionization state of pharmaceuticals – Solid and solutio. Purdue University. Available from: [Link]
Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
Mulengi, J. K., et al. Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. Organic Chemistry: An Indian Journal. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. A new stability indicating HPLC method for related substance. Available from: [Link]
ScienceDirect. Combining drug salt formation with amorphous solid dispersions - a double edged sword. Available from: [Link]
Grantome. Oxazolidines as Potential Prodrugs - Stability and Pharmacological Studies. Available from: [Link]
Turkish Journal of Pharmaceutical Sciences. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Available from: [Link]
ChemRxiv. Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Available from: [Link]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
Welcome to the technical support guide for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered during in vitro experiments. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols needed to ensure successful and reproducible results.
Introduction: Understanding the Solubility Profile
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a small molecule that, like many amine-containing compounds, is formulated as a hydrochloride (HCl) salt to improve its handling and initial aqueous solubility.[1][2][3] The molecule's structure contains a basic azetidine nitrogen. In its hydrochloride salt form, this nitrogen is protonated, rendering the molecule charged and generally more soluble in water.
However, the challenge for researchers often arises when this compound is introduced into standardized in vitro systems, which are typically buffered at or near physiological pH (7.2-7.4). At this neutral-to-slightly-basic pH, the protonated azetidine can lose its proton (deprotonate), transitioning to a neutral, free base form. This uncharged species is significantly less water-soluble and can precipitate out of solution, leading to a dramatic decrease in the effective compound concentration and, consequently, a loss of biological activity in the assay.[4][5]
This guide will walk you through the causes of this phenomenon and provide systematic strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[6][7][8] DMSO is a powerful, aprotic solvent capable of dissolving a wide range of organic molecules, including the free base form of your compound.[9]
Best Practices for Stock Solution Preparation:
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation from water contamination.
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO added to your assay system.
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store at -20°C or -80°C, protected from light and moisture.
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS or cell media). What is happening?
This is the most common issue and is typically due to the compound's low thermodynamic solubility in the aqueous buffer at the final pH. When you add the highly concentrated DMSO stock to the buffer, you create a transiently supersaturated solution. The compound, now in an environment where it is poorly soluble (neutral pH), rapidly crashes out of solution.[10]
The key factors at play are:
pH Shift: The buffer's pH (~7.4) neutralizes the acidic hydrochloride salt, leading to the formation of the less soluble free base.[5][11]
Exceeding Aqueous Solubility: The final concentration of the compound, even if low (e.g., 10 µM), may be above its maximum solubility limit in the final buffer composition.
Solvent Polarity Change: The dramatic shift from a 100% organic environment (DMSO) to a >99% aqueous one forces the poorly soluble compound out of solution.
Q3: How can I prevent my compound from precipitating in the final assay buffer?
Preventing precipitation requires a systematic approach. The primary strategies involve modifying the solvent environment and understanding the compound's solubility limits within that specific environment.
If your assay system (e.g., an enzyme inhibition assay) can tolerate a lower pH without affecting the results, this is the most direct solution. By lowering the pH of the assay buffer, you keep the azetidine nitrogen protonated and the compound in its more soluble, charged form.[5][12]
Recommendation: Prepare a series of buffers (e.g., MES or HEPES) ranging from pH 6.0 to 7.5. Test the solubility of your compound in each and determine the highest pH that maintains solubility without compromising assay performance.
Strategy B: Optimizing Co-Solvent Concentration
For cell-based assays where altering pH is not an option, the goal is to keep the final DMSO concentration as low as possible to avoid cellular toxicity, typically below 0.5%.[4][13] However, a certain amount of DMSO is necessary to act as a co-solvent and help keep the compound in solution.
Recommendation: Ensure your serial dilutions are performed correctly to maintain a consistent final DMSO concentration across all tested concentrations of your compound. A sudden drop in DMSO percentage for lower compound concentrations can paradoxically cause precipitation.
The "Common Ion Effect" - A Note of Caution for HCl Salts:
Be aware that using buffers with high chloride concentrations (like Phosphate-Buffered Saline, PBS) can sometimes decrease the solubility of hydrochloride salts due to the common ion effect.[14][15][16] If you continue to face issues in PBS, consider switching to a different buffer system like HEPES or Tris, which do not contain chloride ions.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Working Stock Solution
This protocol details the standard procedure for preparing a DMSO stock solution for use in in vitro assays.
Weigh Compound: Accurately weigh out a precise amount of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride powder.
Calculate Solvent Volume: Determine the volume of 100% anhydrous DMSO required to achieve the desired molar concentration (e.g., 10 mM).
Dissolution: Add the DMSO to the vial containing the compound. Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
Visual Inspection: Hold the vial against a dark background to visually confirm that no solid particles remain.
Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in low-protein-binding tubes. Store immediately at -20°C or -80°C.
Protocol 2: A Practical Assay for Determining Kinetic Solubility
This method helps you determine the maximum concentration at which your compound will remain soluble in your specific assay buffer under your experimental conditions.
Prepare Stock: Create a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
Buffer Aliquots: In clear microcentrifuge tubes or a 96-well plate, add your final assay buffer (e.g., 198 µL of cell culture medium).
Spiking: Add a small volume of each DMSO dilution to the corresponding buffer aliquot to achieve your final test concentrations. For example, add 2 µL of the DMSO dilutions to 198 µL of buffer to get a final DMSO concentration of 1% and final compound concentrations of 100 µM, 50 µM, 20 µM, etc.
Incubation: Mix gently and incubate the solutions under the same conditions as your main experiment (e.g., 1-2 hours at 37°C, 5% CO₂).
Observation: Visually inspect each solution for any sign of cloudiness or precipitate against a dark background. You can also use a plate reader to measure light scattering at a wavelength like 600 nm. The highest concentration that remains clear is your approximate kinetic solubility limit.[4]
Visualizations & Data
Data Summary Table
Parameter
Recommendation / Guideline
Rationale & Key Considerations
Primary Stock Solvent
100% Anhydrous DMSO
High solvating power for organic molecules.[9] Anhydrous grade prevents hydrolysis.
Stock Concentration
10-50 mM
Minimizes the volume of organic solvent added to the final aqueous solution.
Final DMSO % (Cells)
< 0.5% (ideal), < 1% (acceptable)
Higher concentrations can be toxic to cells and interfere with assay results.[13]
Final DMSO % (Biochemical)
< 5%
Cell-free assays are generally more tolerant, but high DMSO can still affect protein kinetics.[6][7]
Buffer pH (Cell-free)
As low as tolerated by the assay (e.g., pH 6.0-6.5)
Maintains the compound in its protonated, more soluble form.[5]
Buffer Choice
Consider non-chloride buffers (HEPES, Tris)
Avoids the potential for the common ion effect to reduce solubility of the HCl salt.[14][15]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting precipitation issues.
Kinetic Solubility Assay Workflow
Caption: Workflow for the kinetic solubility determination protocol.
Advanced Troubleshooting & Stability
Q4: I've optimized my protocol but still see issues. Are there other tricks?
Sonication: Briefly sonicating your final solution in a water bath can sometimes help break up micro-precipitates and re-dissolve the compound, but this is often a temporary fix.
Gentle Warming: Slightly warming the buffer before adding the DMSO stock can sometimes improve solubility, but be careful not to degrade other assay components.
Order of Addition: Always add the small volume of DMSO stock to the larger volume of vortexing aqueous buffer. Never add the buffer to the DMSO stock, as this creates a zone of extremely high compound concentration that will precipitate instantly.
Q5: Could my compound be chemically unstable in the assay buffer?
While hydrochloride salts are generally stable, the core structure should also be considered. The oxazolidin-2-one ring system can be susceptible to hydrolysis (ring-opening) under strongly acidic or basic conditions, especially over extended incubation times (e.g., >24 hours).[17][18][19] The azetidine ring is generally stable under typical in vitro conditions.[20]
Recommendation: For long-term experiments, it is advisable to run a stability study. Incubate the compound in your final assay buffer for the duration of the experiment, and then analyze the sample by HPLC or LC-MS to check for the appearance of degradation products.
We trust this guide will serve as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
Johansson, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 115-121. [Link]
Johansson, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 115-121. [Link]
Tjørnelund, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
Di Pietro, P., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(14), 7786. [Link]
Wilson, L. C., et al. (2020). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 29(8), 1151-1160. [Link]
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes. [Link]
Choudhary, A. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Pharmaguideline. [Link]
Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 42(20), 16812-16819. [Link]
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3233-3237. [Link]
Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 719-724. [Link]
Bain, R. (2023). Preparation of Standard HCl Solution (Wet). A Manual of Experiments for Analytical Chemistry. [Link]
Various Authors. (2017). Why do amines dissolve in hydrochloric acid? Quora. [Link]
Hwang, S., & Ow, A. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 71(8), 953-954. [Link]
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
Zhang, Y., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(12), 2736. [Link]
Anonymous. (n.d.). Preparing Standard HCl Solution. Scribd. [Link]
Fuguet, E., et al. (2012). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ADMET & DMPK, 1(1), 33-43. [Link]
Harvey, D. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. [Link]
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 22(3), 1-4. [Link]
Big Bend Community College. (2020). Impact of pH on Solubility. YouTube. [Link]
Drug Target Review. (2019). New horizons in small molecule solubility screening. Drug Target Review. [Link]
Barbaraci, C., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]
PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved from PubChem. [Link]
Velázquez, C. A., et al. (2001). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Magnetic Resonance in Chemistry, 39(8), 447-454. [Link]
Reddy, G. S., et al. (2005). A new stability indicating HPLC method for related substances in zolmitriptan. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 591-596. [Link]
PharmaCompass. (n.d.). 3-hydroxy-azetidine hydrochloride. Retrieved from PharmaCompass. [Link]
American Elements. (n.d.). Azetidines. Retrieved from American Elements website. [Link]
Walker, R. B. (n.d.). Oxazolidines as Potential Prodrugs - Stability and Pharmacological Studies. Grantome. [Link]
Troubleshooting guide for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, handling nuances, and reaction optimization strategies for 3-(Azetidin-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, handling nuances, and reaction optimization strategies for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride .
This bifunctional building block features a strained secondary amine (azetidine) and a cyclic carbamate (oxazolidinone). Successfully utilizing this compound in drug discovery or scale-up synthesis requires a precise understanding of its pKa, ring strain, and base sensitivity.
Part 1: Troubleshooting & FAQs
Q1: Why am I observing multiple degradation products during the free-basing of the hydrochloride salt?The Causality: The oxazolidinone ring is a cyclic carbamate. While it exhibits excellent stability under neutral and acidic conditions, it is highly susceptible to basic hydrolysis, particularly in the presence of strong aqueous bases (e.g., NaOH, KOH) or at elevated temperatures [1]. Nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon cleaves the ring, yielding an acyclic amino alcohol [2].
The Solution: Avoid strong aqueous bases. To liberate the azetidine free base without degrading the oxazolidinone, use mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like anhydrous potassium carbonate (
K2CO3
) in aprotic organic solvents [3].
Q2: My N-acylation/reductive amination yields are exceptionally low (<20%), and unreacted starting material remains. What is wrong?The Causality: Azetidine hydrochlorides can be stubborn to fully free-base due to the relatively high basicity of the azetidine nitrogen (pKa ~10.4). If the base used is too weak (e.g., pyridine) or sterically hindered without sufficient reaction time, the equilibrium heavily favors the protonated azetidinium ion, rendering it non-nucleophilic.
The Solution: Ensure a sufficient stoichiometric excess of base (typically 2.5–3.0 equivalents of DIPEA or Triethylamine) [4]. Crucial Step: Pre-stir the hydrochloride salt with the base in the reaction solvent for 15–30 minutes prior to adding your electrophile to ensure complete deprotonation.
Q3: I suspect my azetidine ring is opening during the reaction. How can I confirm and prevent this?The Causality: Azetidines possess significant ring strain (~26 kcal/mol)[3]. While more stable than three-membered aziridines, they can undergo ring-opening via nucleophilic attack at the C2/C4 positions if activated by strong electron-withdrawing groups or aggressive Lewis acids at elevated temperatures.
The Solution: Monitor the reaction via LC-MS. A mass shift of +18 Da (addition of water) or the exact mass of your nucleophile indicates ring opening. Keep reaction temperatures below 60°C when possible and avoid strong Lewis acids unless specifically required for your catalytic cycle.
Q4: The compound is clumping in the bottle, and my reaction stoichiometry seems off. How should I handle it?The Causality: Hydrochloride salts of secondary amines are highly hygroscopic. Absorbed water not only throws off molar mass calculations but can also rapidly quench moisture-sensitive electrophiles (like acid chlorides or sulfonyl chlorides) in your downstream coupling steps.
The Solution: Store the compound in a desiccator over Drierite. Weigh the material quickly in a dry environment. If clumping is severe, dry the material in a vacuum oven at 40°C overnight before use.
Part 2: Quantitative Data – Base Compatibility Matrix
To prevent oxazolidinone hydrolysis while ensuring efficient azetidine free-basing, base selection is the most critical variable. The table below summarizes the causality of base selection on reaction outcomes.
Base
Conjugate Acid pKa
Oxazolidinone Stability
Free-Basing Efficiency
Recommendation & Outcome
NaOH (aq)
15.7
Poor (Hydrolyzes) [1]
Excellent
Do Not Use: Rapid ring cleavage to amino alcohol.
K2CO3
(anhydrous)
10.3
Excellent
Good (Requires time)
Recommended: Ideal for slow, mild setups or scale-up [3].
DIPEA / Et
3
N
10.5 / 10.7
Excellent
Excellent
Highly Recommended: Fast deprotonation, no ring cleavage [4].
Pyridine
5.2
Excellent
Poor
Not Recommended: Insufficient basicity to free-base azetidine.
Part 3: Experimental Protocol – Standard N-Acylation
This self-validating protocol ensures the complete free-basing of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride while preserving the integrity of both heterocycles.
Reagents:
3-(Azetidin-3-yl)oxazolidin-2-one HCl (1.0 equiv)
Electrophile (e.g., Acid chloride or Sulfonyl chloride) (1.1 equiv)
DIPEA (3.0 equiv)
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Suspension: Add 3-(Azetidin-3-yl)oxazolidin-2-one HCl (1.0 equiv) to the flask, followed by anhydrous DCM to achieve a 0.1 M concentration. The salt will remain partially suspended.
Free-Basing (Self-Validation Step): Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 30 minutes. Validation: The suspension should clarify into a homogeneous solution. Take a 5 µL aliquot, dilute in LC-MS grade MeCN, and confirm the disappearance of the protonated salt cluster before proceeding.
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve the electrophile (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes to prevent localized exothermic spikes that could trigger azetidine ring opening.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring completion via TLC or LC-MS.
Workup: Quench the reaction with saturated aqueous
NaHCO3
(avoid NaOH). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Part 4: Mandatory Visualization
The following diagram illustrates the logical decision tree for base selection and the mechanistic pathways that dictate the success or failure of the workflow.
Reaction pathway and base-selection logic for 3-(Azetidin-3-yl)oxazolidin-2-one HCl.
References
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity
MDPI
Process for preparation of alpha-alkyl amino acids (US4508921A)
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
RSC Publishing
Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels
PMC (NIH)
Troubleshooting
Technical Support Center: Troubleshooting & Optimization for 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly valuable secondary amine building block used in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly valuable secondary amine building block used in the synthesis of complex biologically active compounds, including antibacterial and antiviral agents[1].
However, achieving high purity in the final product requires precise control over reaction conditions. The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes it highly susceptible to decomposition or ring-opening under harsh conditions[2]. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you eliminate yield-limiting impurities.
To effectively troubleshoot, we must first map the standard synthetic route and identify where impurities originate. The typical synthesis involves three critical stages:
Alkylation/Acylation: Reacting 1-Boc-3-aminoazetidine with a reagent like 2-chloroethyl chloroformate to form an acyclic carbamate intermediate.
Intramolecular Cyclization: Base-mediated ring closure to form the 1-Boc-protected 3-(azetidin-3-yl)oxazolidin-2-one[3].
Deprotection & Salt Formation: Cleavage of the Boc group using anhydrous HCl in an organic solvent (e.g., dioxane, diethyl ether, or ethyl acetate) to precipitate the final hydrochloride salt[4].
Fig 1. Synthetic workflow and primary impurity generation pathways.
Section 2: Quantitative Impurity Profile
Monitoring and quantifying impurities is critical for downstream pharmaceutical applications. Below is a summary of common impurities, their sources, and typical acceptable limits.
Impurity Class
Originating Step
Structural Characteristic
Acceptable Limit
Detection Method
Uncyclized Carbamate
Step 2 (Cyclization)
Acyclic intermediate with intact leaving group
< 0.5%
LC-MS / ¹H NMR
Ring-Opened Azetidine
Step 3 (Deprotection)
Cleaved 4-membered ring, linear amine
< 0.1%
LC-MS
Residual Solvents
Step 3 (Salt Formation)
Trapped dioxane, EtOAc, or moisture
< 5000 ppm
GC-HS / ¹H NMR
Inorganic Salts
Step 2 & 3 Workup
NaCl, KCl, or base residues
< 0.5%
Ash test / Ion Chrom.
Section 3: Troubleshooting FAQs
Q1: Why am I seeing significant azetidine ring-opening byproducts during the final HCl deprotection step?Causality: The azetidine ring possesses a high degree of angle strain (approx. 25.4 kcal/mol)[2]. During Boc deprotection, if the temperature exceeds 25°C or if aqueous acids are used, the protonated azetidine becomes highly susceptible to nucleophilic attack by chloride ions or water, leading to irreversible ring opening[5].
Solution: Always use anhydrous HCl (e.g., 4N HCl in dioxane or ethyl acetate) and strictly control the temperature between 0°C and 25°C[4]. Do not heat the reaction to accelerate deprotection. Monitor the reaction via LC-MS and quench/filter immediately upon completion.
Q2: My final product is contaminated with the uncyclized acyclic carbamate intermediate. How do I drive the oxazolidinone formation to completion?Causality: Intramolecular cyclizations require the nucleophilic nitrogen/oxygen to adopt a specific conformation to attack the electrophilic carbon. Steric hindrance or the use of a weak base can stall this
SN2
process, allowing the acyclic precursor to persist[2].
Solution: Upgrade your base. If standard
K2CO3
is failing, switch to a stronger base such as DBU (1.5 equivalents) or NaH to ensure complete deprotonation and induce ring closure[2]. Additionally, perform the reaction at a lower concentration (e.g., 0.05 M) to kinetically favor intramolecular cyclization over intermolecular oligomerization[2].
Q3: How can I remove residual inorganic salts from the highly polar hydrochloride product?Causality: 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is a highly polar organic salt. During the final precipitation, it often co-precipitates with inorganic salts generated during earlier neutralization steps, making standard aqueous extractions impossible due to the product's high water solubility.
Solution: Exploit differential solubility using hot solvent trituration. Suspend the crude solid in hot methanol; the organic azetidine salt will dissolve, while inorganic impurities (like NaCl) remain insoluble[1]. Filter the hot mixture, then concentrate the filtrate.
Q4: I am detecting residual dioxane in my NMR, and standard vacuum drying isn't working. What is the mechanism here?Causality: Hydrochloride salts of secondary amines frequently form strong hydrogen-bonded solvates with polar aprotic solvents like dioxane. Standard vacuum drying at room temperature does not provide enough thermodynamic energy to break these lattice-bound solvent molecules.
Solution: Utilize azeotropic distillation. Suspend the solid in toluene and use a Dean-Stark trap to azeotrope off the trapped solvent and moisture[1]. Alternatively, dry the product under high vacuum (vacuum line) for 12+ hours at a slightly elevated temperature (40°C)[1].
Fig 2. Troubleshooting logic tree for impurity resolution.
Section 4: Validated Experimental Protocols
Protocol A: Optimized Boc-Deprotection and Salt Formation
This protocol is designed as a self-validating system: the precipitation of the product serves as a visual indicator of reaction progress, while the strictly anhydrous conditions prevent ring-opening[4].
Preparation: Dissolve 1-Boc-3-(azetidin-3-yl)oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) or diethyl ether at a concentration of 0.1 M.
Cooling: Chill the solution to 0°C using an ice bath.
Acid Addition: Slowly add 4N HCl in dioxane (5.0 equiv) dropwise to maintain the internal temperature below 5°C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25°C). Stir for 2-4 hours.
Self-Validation Check: A white precipitate (the hydrochloride salt) should begin forming within 30 minutes, indicating successful deprotection and salt formation.
Isolation: Filter the resulting suspension under a nitrogen blanket to prevent atmospheric moisture absorption.
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove residual organic impurities and excess HCl.
Drying: Transfer the solid to a vacuum oven and dry at 40°C for 12 hours. If dioxane solvates are suspected via NMR, perform azeotropic drying with toluene[1].
Section 5: References
"Synthesis of azetidine derivatives." WIPO Patent WO2000063168A1, Google Patents. Available at:
Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012. Available at: [Link]
"Cyclohexyl-azetidinyl antagonists of ccr2." WIPO Patent WO2011159854A1, Google Patents. Available at:
"Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols." Asian Journal of Chemistry, Vol. 24, No. 8, 2012. Available at: [Link]
Technical Support Center: Ensuring the Stability of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride in Experimental Settings
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the molecule's stability profile and to offer practical solutions for preventing its degradation during experimental use. Ensuring the structural integrity of your compound is paramount for generating reproducible and reliable data.
Core Principles of Stability: Understanding the Molecule
The stability of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is governed by the chemical characteristics of its two core heterocyclic structures and its nature as a hydrochloride salt. A proactive understanding of these features is the best defense against degradation.
The Azetidine Ring : This four-membered nitrogen-containing ring is characterized by significant ring strain (approximately 25.2 kcal/mol).[1] This inherent strain makes it susceptible to nucleophilic attack and ring-opening reactions, particularly when the nitrogen is activated by protonation or coordination with Lewis acids.[1][2][3]
The Oxazolidin-2-one Ring : This five-membered ring contains a cyclic carbamate (an amide) functional group. Amide bonds are susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, leading to ring cleavage.[4][5][6] Studies on related oxazolidinone structures confirm that this ring system can be the primary site of degradation.[6][7][8][9]
The Hydrochloride Salt : The compound is supplied as a salt, meaning the basic azetidine nitrogen is protonated. This enhances aqueous solubility but also means that dissolving the compound in a neutral, unbuffered solvent will result in an acidic solution. This acidity can influence both the compound's stability and the conditions of your experiment. An acid-mediated intramolecular ring-opening has been reported for some N-substituted azetidines.[10]
This section directly addresses common queries and issues encountered in the lab.
Q1: How should I store the solid 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride?
A1: The solid compound should be stored under controlled conditions to maximize its shelf life. We recommend storing it in a tightly sealed container in a cool, dry place, ideally at 2-8°C.[11] It should be protected from moisture and light.[12][13] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.
Q2: What is the best way to prepare and store stock solutions?
A2: The choice of solvent and storage conditions is critical.
Solvent Choice: For aqueous experiments, we recommend preparing initial high-concentration stock solutions in anhydrous DMSO or ethanol, which can then be diluted into your aqueous experimental buffer immediately before use. If an aqueous stock is required, use a buffered solution with a slightly acidic pH (e.g., pH 4-6) and store it frozen. Avoid preparing large quantities of aqueous stock solutions for long-term storage, as oxazolidines are prone to hydrolysis in water.[14]
Storage: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Protect all solutions from light.
Q3: My experiment requires a basic pH (pH > 8). What precautions should I take?
A3: This is a high-risk condition. The oxazolidin-2-one ring is particularly susceptible to base-catalyzed hydrolysis.[6][9]
Minimize Exposure Time: Add the compound to the basic solution at the very last moment before starting your measurements.
Lower Temperature: If your experimental protocol allows, perform the experiment at a lower temperature to reduce the rate of hydrolysis.
Run a Control: In a pilot experiment, incubate the compound in the basic buffer for the duration of your assay and analyze the sample by HPLC or LC-MS to quantify the extent of degradation. If significant degradation (>5-10%) occurs, you may need to reconsider the experimental design.
Q4: I am observing inconsistent results or a loss of compound activity over time. How can I confirm if degradation is the cause?
A4: Inconsistent results are a classic sign of compound instability. To investigate this, we recommend performing a stability-indicating analysis.
Analytical Method: The preferred method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection.[8][15][16][17][18] An effective method should separate the parent peak of 3-(Azetidin-3-yl)oxazolidin-2-one from any new peaks that appear over time.
Procedure:
Prepare your experimental sample as you normally would.
Immediately inject a "time zero" sample into the HPLC/LC-MS system to get a baseline chromatogram.
Incubate the remaining sample under your exact experimental conditions (temperature, pH, light, etc.).
Inject samples at various time points (e.g., 1 hour, 4 hours, 24 hours).
Compare the chromatograms. A decrease in the area of the parent peak and the appearance of new peaks (degradants) confirms instability.
Q5: What are the likely degradation products I should look for?
A5: Based on the structure, two primary degradation pathways are most likely. The exact products would need to be confirmed by mass spectrometry and potentially NMR.
Oxazolidinone Hydrolysis: Cleavage of the oxazolidinone ring would likely result in an N-(2-hydroxyethyl)azetidin-3-amine intermediate, which could be unstable itself.
Azetidine Ring-Opening: Nucleophilic attack on the azetidine ring (e.g., by hydroxide or a buffer component) would lead to a linear amino alcohol derivative. A second degradation mechanism involving azetidine activation through the formation of an azetidinium ion has been demonstrated for similar structures.[3][19]
Data & Workflow Visualizations
Potential Degradation Pathways
The following diagram illustrates the two most probable degradation routes for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride under hydrolytic stress.
Troubleshooting Workflow for Suspected Degradation
If you suspect compound degradation is affecting your results, follow this logical workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting compound instability.
Recommended Protocols
Protocol 1: Preparation of Stable Stock Solutions
This protocol minimizes the risk of degradation during solution preparation and storage.
Material Preparation:
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (allow to reach room temperature before opening).
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
Sterile, single-use microcentrifuge tubes or cryovials.
Procedure:
On an analytical balance, accurately weigh the desired amount of the solid compound into a suitable vial.
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
Vortex thoroughly until the solid is completely dissolved.
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination and avoids multiple freeze-thaw cycles of the main stock.
Store the aliquots at -20°C or -80°C, protected from light.
Daily Use:
When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.
Vortex briefly before use.
Dilute the required volume into your final aqueous assay buffer immediately before conducting the experiment.
Discard any unused portion of the thawed aliquot; do not refreeze.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol, based on ICH guidelines, helps identify conditions under which the compound is unstable.[20][21][22] This is crucial when developing a new assay.
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).[21]
Stress Conditions: Aliquot the solution into separate vials for each stress condition.
Control: Keep one aliquot under normal laboratory conditions (room temperature, protected from light).
Incubation:
Store the vials under their respective conditions.
It is practical to start with extreme conditions and test at shorter time points (e.g., 2, 8, 24 hours).[20]
If significant degradation occurs quickly, repeat with milder conditions (e.g., lower temperature or lower concentration of acid/base).
Analysis:
At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before injection.
Analyze all samples, including the time-zero control, by a validated stability-indicating HPLC or LC-MS method.
Interpretation: Compare the chromatograms to identify the conditions that cause degradation. The goal is to achieve partial degradation (e.g., 10-30%) to ensure the analytical method can resolve the degradants from the parent compound.
Use immediately; if short-term storage is needed, keep on ice.
Light
Protect from light
Protect from light (use amber vials)
Protect from light
Atmosphere
Dry, inert if possible
Store with a tight seal
N/A
pH
N/A (is a salt)
N/A
Slightly acidic (pH 4-6) is preferred over neutral or basic.
Key Precaution
Equilibrate to RT before opening
Aliquot into single-use volumes
Prepare fresh for each experiment
References
Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (2010). ResearchGate. Retrieved from [Link]
Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). PubMed. Retrieved from [Link]
Oxazolidine. (n.d.). Wikipedia. Retrieved from [Link]
Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. (2020). PMC. Retrieved from [Link]
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. (1968). Semantic Scholar. Retrieved from [Link]
General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. (1995). The Journal of Organic Chemistry. Retrieved from [Link]
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. (1968). ACS Publications. Retrieved from [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC. Retrieved from [Link]
Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. (2012). PubMed. Retrieved from [Link]
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2022). PMC. Retrieved from [Link]
Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. (2020). PMC. Retrieved from [Link]
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). LOCKSS. Retrieved from [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed. Retrieved from [Link]
Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. (2017). Dove Medical Press. Retrieved from [Link]
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021). ResearchGate. Retrieved from [Link]
Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
Advances in synthesis and chemistry of azetidines. (n.d.). Research Portal - Converis Standard Config. Retrieved from [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PMC. Retrieved from [Link]
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Determination of the New Oxazolidinone Antibiotic. (n.d.). Journal of American Science. Retrieved from [Link]
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. (2021). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form. (2014). PMC. Retrieved from [Link]
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2010). Semantic Scholar. Retrieved from [Link]
Forced Degradation | HPLC | Method Development | Related Substances | Zolmitriptan. (n.d.). Scribd. Retrieved from [Link]
Technical Support Center: Optimizing Stereoselectivity in Azetidinone Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the stereoselectivity in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for optimizing the stereoselectivity in the synthesis of azetidinone (β-lactam) derivatives. Drawing from established principles and field-proven insights, this resource addresses common challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing azetidinones, and how is stereochemistry controlled?
The most versatile and widely used method for synthesizing the azetidinone ring is the Staudinger ketene-imine [2+2] cycloaddition, first discovered in 1907.[1][2] This reaction involves the cycloaddition of a ketene with an imine to form the four-membered β-lactam ring.
The generally accepted mechanism proceeds in two steps:
Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene, forming a zwitterionic intermediate.[1][3]
Electrocyclic Ring Closure: A conrotatory ring closure of this intermediate forms the final azetidinone product.[4][5]
Stereocontrol is determined by the competition between this ring-closure step and the isomerization of the zwitterionic intermediate.[1][4] Factors like solvent polarity, reaction temperature, and the steric and electronic nature of the substituents on both the ketene and imine dictate the final cis/trans ratio of the product.[3]
Q2: How do I choose between targeting the cis or trans isomer?
The choice depends on your synthetic goal. The cis-azetidinone is often the kinetic product, favored by conditions that promote rapid ring closure before the intermediate can isomerize.[4] Conversely, the trans isomer is typically the more thermodynamically stable product and can be favored by allowing the intermediate to equilibrate.[6][7] It's also noteworthy that cis β-lactams can often be converted to the more stable trans isomers through base-catalyzed isomerization.[6]
Q3: What are the main strategies to induce enantioselectivity in azetidinone synthesis?
Achieving high enantiomeric excess (e.e.) requires introducing a source of chirality into the reaction. The primary strategies include:
Chiral Auxiliaries: Temporarily attaching a chiral group to either the ketene or imine precursor.[8][9] This auxiliary biases the approach of the reactants, directing the formation of one enantiomer over the other. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[4][10]
Chiral Catalysts: Using a substoichiometric amount of a chiral Lewis acid or organocatalyst.[6][8] This is often a more atom-economical approach as it avoids the need to install and remove a stoichiometric auxiliary.[6] Chiral nucleophilic catalysts, for instance, can be highly effective in inducing diastereoselectivity.[3]
Q4: How can I reliably determine the stereochemistry (cis vs. trans) of my product?
The most definitive method is ¹H NMR spectroscopy by analyzing the vicinal coupling constant (³J) between the protons at the C3 and C4 positions of the azetidinone ring.[11]
Stereoisomer
Typical ³J(H3-H4) Value
Rationale
cis
5-6 Hz
The dihedral angle between the C-H bonds is small, resulting in a larger coupling.
trans
0-2 Hz
The dihedral angle is close to 90°, leading to a much smaller or zero coupling.
For complex cases or for definitive confirmation, 2D NMR techniques like NOESY/ROESY or single-crystal X-ray crystallography can be employed.[12][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Problem 1: My Staudinger reaction yields a low diastereomeric excess (d.e.), with a mixture of cis and trans isomers.
A low diastereomeric ratio is a common issue and indicates that the rates of ring closure and intermediate isomerization are competitive. Here is a systematic approach to optimize for your desired isomer.
Caption: Decision workflow for optimizing diastereoselectivity.
Detailed Troubleshooting Steps:
Potential Cause: Inappropriate Solvent Polarity
Rationale: The polarity of the solvent has a profound effect on the stability of the zwitterionic intermediate.[4] Non-polar solvents (e.g., toluene, benzene) do not effectively stabilize the charged intermediate, leading to rapid, kinetically controlled ring closure to favor the cis product.[4][14] In contrast, polar solvents (e.g., dichloromethane, acetonitrile) stabilize the zwitterion, allowing more time for bond rotation and isomerization to the thermodynamically favored intermediate that leads to the trans product.[4][15]
Suggestion for cis selectivity: Switch to a non-polar solvent like toluene or benzene.[4]
Suggestion for trans selectivity: Use a more polar solvent such as dichloromethane (DCM) or acetonitrile.[4]
Potential Cause: Reaction Temperature is Not Optimized
Rationale: Lower temperatures generally favor the kinetic product by reducing the energy available for the intermediate to overcome the rotational barrier to isomerize.[4] Higher temperatures provide more energy, favoring equilibration to the more stable thermodynamic product.[7]
Suggestion for cis selectivity: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[4][7]
Suggestion for trans selectivity: Increase the reaction temperature (e.g., room temperature or reflux).[4][7]
Potential Cause: Order of Reagent Addition
Rationale: The stereochemical outcome can be influenced by whether the ketene is pre-formed before reacting with the imine.[5][16] Adding the acid chloride slowly to a solution of the imine and a tertiary amine ensures a low concentration of the ketene, which then reacts to favor the cis product.[5][7] Conversely, conditions where the imine might react directly with the acyl chloride can favor the trans product via a different pathway.[5]
Suggestion for cis selectivity: Employ the standard protocol of adding the acyl chloride dropwise to a solution of the imine and triethylamine. This favors prior formation of the ketene.[5]
Condition
Favored Isomer
Rationale
Low Temperature
cis
Minimizes isomerization of the zwitterionic intermediate (kinetic control).[4]
High Temperature
trans
Allows equilibration to the more stable intermediate (thermodynamic control).[7]
Non-Polar Solvent
cis
Promotes rapid ring closure before isomerization can occur.[4]
Polar Solvent
trans
Stabilizes the zwitterionic intermediate, allowing time for isomerization.[4]
Table 2. Effect of Reaction Conditions on Stereoselectivity.
Problem 2: My reaction has a low or zero yield.
Potential Cause: Ketene Polymerization
Rationale: Ketenes are highly reactive and can polymerize if their concentration becomes too high.[7]
Suggestion: Generate the ketene in situ by the slow, dropwise addition of the acyl chloride to the reaction mixture containing the imine. This maintains a low stationary concentration of the ketene, favoring the desired cycloaddition.[7]
Potential Cause: Imine Hydrolysis
Rationale: Imines are susceptible to hydrolysis, especially in the presence of trace amounts of water.[7]
Suggestion: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Potential Cause: Poor Reactivity
Rationale: The electronic properties of the starting materials are crucial. The initial step is a nucleophilic attack of the imine on the ketene.[1][3]
Suggestion: Reactivity can be enhanced by using imines with electron-donating groups and ketenes with electron-withdrawing groups, which accelerate the initial nucleophilic attack.[7]
Problem 3: My catalytic asymmetric synthesis is giving low enantiomeric excess (e.e.).
Rationale: The chiral catalyst must create a well-defined chiral environment around the reactants to effectively control the facial selectivity of the approach.
Suggestion: Screen a variety of chiral catalysts (e.g., different cinchona alkaloids, Lewis acids with different chiral ligands).[8][17] The steric and electronic properties of both the catalyst and the substrates must be well-matched.
Potential Cause: Catalyst Deactivation or Inhibition
Rationale: Impurities in the starting materials or solvent (e.g., water, acidic or basic impurities) can deactivate the catalyst.
Suggestion: Rigorously purify all starting materials and solvents. Consider adding a proton sponge or molecular sieves to the reaction mixture to scavenge any adventitious acid or water.[2][4]
Potential Cause: Background Uncatalyzed Reaction
Rationale: If the non-catalyzed reaction is fast, it will compete with the desired asymmetric catalytic pathway, leading to a racemic background product and lowering the overall e.e.
Suggestion: Lower the reaction temperature. This will slow down the uncatalyzed reaction more significantly than the catalyzed one, often improving e.e. Ensure the catalyst loading is optimized; sometimes a slightly higher loading can outcompete the background reaction.
Experimental Protocols
Protocol: General Procedure for Diastereoselective Staudinger Cycloaddition to Favor cis-Azetidinone
This protocol is a representative example designed to favor the kinetically controlled cis product.
Caption: Experimental workflow for cis-selective Staudinger reaction.
Step-by-Step Methodology:
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the imine (1.0 equiv) and anhydrous toluene.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Ketene Generation & Cycloaddition: To this stirring solution, add the corresponding acid chloride (1.1 equiv). Subsequently, add triethylamine (1.2 equiv) dropwise via syringe over 15 minutes. The slow addition is crucial to maintain a low concentration of the highly reactive ketene.[4][7]
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the imine by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure and determine the cis:trans ratio by ¹H NMR analysis.[11]
References
Strategies to improve the stereoselectivity of azetidin-2-one synthesis - Benchchem.
Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC.
Chemical Synthesis of β-Lactams: Asymmetric C
Application Notes and Protocols for Stereoselective β-Lactam Synthesis: An Overview of Available Methods - Benchchem.
Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communic
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
Highly Stereoselective Synthesis of β‐Lactams Utilizing α‐Chloroimines as New and Powerful Chiral Inductors | Scilit.
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Publishing.
Azetidines and their applications in asymmetric catalysis | Request PDF - ResearchG
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones | Request PDF - ResearchG
The mechanism of Staudinger reaction.
Mechanistic rationale for the stereochemical outcome of the Staudinger reaction.
Origins of the Stereodivergent Outcome in the Staudinger Reaction between Acyl Chlorides and Imines | The Journal of Organic Chemistry - ACS Public
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
Chiral auxiliary - Wikipedia.
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metal
An ab initio study on the mechanism of the ketene-imine cycloaddition reaction | Journal of the American Chemical Society.
Short Stereoselective Synthesis of α-Substituted γ-Lactams - PMC - NIH.
Full article: Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide.
Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calcul
Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions - ResearchG
Notable and Obvious Ketene Substituent-Dependent Effect of Temperature on the Stereoselectivity in the Staudinger Reaction | The Journal of Organic Chemistry - ACS Public
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine | Scilit.
Optimization and Effect of Substituents on the Transformation of 3-(Substituted acetoxy)
Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines - PMC - NIH.
Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis - Benchchem.
Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)
Determination of Absolute and Relative Configur
New Insights into the Torquoselectivity of the Staudinger Reaction.
Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Journal of the American Chemical Society.
The Azetidinyl Moiety in Oxazolidinone Antibiotics: A Comparative Guide to Structure-Activity Relationships
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidinone class of antibiotics remains a cornerstone in the fight against multi-drug resistant (MDR) Gram-positive bacter...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolidinone class of antibiotics remains a cornerstone in the fight against multi-drug resistant (MDR) Gram-positive bacteria. The clinical success of linezolid spurred the development of next-generation agents with improved potency, safety, and spectra of activity. A key locus for medicinal chemistry efforts has been the C-5 side chain of the oxazolidinone core. This guide delves into the significance of incorporating an azetidinyl moiety, as exemplified by the structural template 3-(Azetidin-3-yl)oxazolidin-2-one, in the design of advanced oxazolidinones. We will compare the resulting structure-activity relationships against the foundational antibiotic, Linezolid, and the second-generation agent, Tedizolid, providing experimental data and standardized protocols to contextualize the impact of these molecular modifications.
Introduction: The Oxazolidinone Antibiotics
Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis.[1][2] Their unique mechanism of action involves binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[3][4] This interaction prevents the formation of the 70S initiation complex, an early and essential step in protein synthesis.[1][5] This distinct mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[5][6] The first clinically approved oxazolidinone, Linezolid, gained FDA approval in 2000 and became a critical tool for treating infections caused by resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][7]
Mechanism of Action: A Ribosomal Perspective
Oxazolidinones exert their bacteriostatic effect by binding to a specific site on the 23S rRNA of the 50S ribosomal subunit.[6][8] This binding site is located within the A-site pocket of the PTC.[3] By occupying this space, the antibiotic interferes with the correct positioning of the initiator tRNA (N-formylmethionyl-tRNA), thereby stalling the assembly of a functional ribosome and halting protein synthesis before it can begin.[5][8] Mutations in the 23S rRNA are a primary mechanism of resistance to this drug class.[9][10]
Caption: Mechanism of Oxazolidinone Action on the Bacterial Ribosome.
The Central Role of the C-5 Side Chain in Drug Design
Medicinal chemistry efforts have largely focused on modifying the N-aryl substituent and the C-5 side chain of the oxazolidinone core.[11][12] The C-5 acetamidomethyl side chain of linezolid is crucial for its activity, but also a site for potential improvements. The introduction of different heterocyclic moieties, such as the azetidine ring found in 3-(Azetidin-3-yl)oxazolidin-2-one, represents a key strategy for developing next-generation agents.[13][14] Azetidinones, or β-lactams, are themselves a well-established class of antibiotics, and incorporating this strained four-membered ring can influence factors like binding affinity, metabolic stability, and cell permeability.[14]
Comparative Analysis: Linezolid vs. Azetidinyl-Containing and Other Next-Generation Oxazolidinones
The evolution from Linezolid to newer agents like Tedizolid and those in development, such as Sutezolid and Delpazolid, showcases the impact of C-5 side-chain modifications. While Linezolid features a morpholine ring on its N-aryl group, Tedizolid incorporates a pyridinyl-tetrazole moiety that enhances potency. Sutezolid and Delpazolid, developed primarily for tuberculosis, feature thiomorpholine and other complex heterocycles, respectively, demonstrating the versatility of this scaffold.[15] The introduction of an azetidinyl group is part of a broader strategy to explore compact, rigid ring systems to optimize interactions within the ribosomal binding pocket.[13]
In Vitro Activity Comparison
The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC) against various pathogens. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium. The data below, compiled from multiple studies, compares the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Linezolid, Tedizolid, Sutezolid, and Delpazolid against key Gram-positive and mycobacterial species.
Enhanced Potency: Tedizolid consistently demonstrates 4- to 8-fold greater potency against MRSA compared to linezolid.[17] Similarly, next-generation candidates like Sutezolid and Delpazolid show significantly improved activity against certain species of non-tuberculous mycobacteria (NTM) that are often resistant to linezolid.[18][19][20] For example, Delpazolid is highly active against M. fortuitum, while Sutezolid is potent against M. intracellulare and M. avium.[19][20]
Spectrum of Activity: The structural modifications do not just increase potency but can also modulate the spectrum of activity, a critical factor in drug development, particularly for challenging pathogens like NTM.[18]
Safety Profile: A significant driver for developing new oxazolidinones is to improve upon the safety profile of linezolid, particularly mitigating the risk of myelosuppression and monoamine oxidase (MAO) inhibition. Tedizolid, for instance, has shown a lower incidence of these adverse effects in clinical trials.[17]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M07.[21][22][23][24][25]
Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial isolate.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Bacterial isolate in log-phase growth
Antibiotic stock solutions
Spectrophotometer or McFarland turbidity standards
Incubator (35°C ± 2°C)
Procedure:
Inoculum Preparation:
a. Select 3-5 well-isolated colonies of the test organism from an agar plate.
b. Transfer colonies to a tube of sterile broth and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Antibiotic Dilution:
a. Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well microtiter plate.
b. The typical final volume in each well is 100 µL.
Inoculation:
a. Add 10 µL of the standardized bacterial inoculum to each well, bringing the final volume to 110 µL (this step can vary, the key is achieving the final target inoculum density).
b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubation:
a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
Result Interpretation:
a. Following incubation, examine the plates for visible bacterial growth (turbidity).
b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
A Comparative Guide to the Cross-Reactivity Profiling of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
Executive Summary: The journey of a novel chemical entity from discovery to a therapeutic candidate is critically dependent on a thorough understanding of its biological specificity. Off-target interactions can lead to u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The journey of a novel chemical entity from discovery to a therapeutic candidate is critically dependent on a thorough understanding of its biological specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, representing a primary cause of late-stage drug development failure. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, a molecule featuring a privileged oxazolidinone scaffold combined with a strained azetidine ring. As specific cross-reactivity data for this compound is not extensively documented in public literature, this document serves as an expert-led blueprint for its systematic evaluation. We will detail the causal logic behind experimental design, present validated protocols for key assays, and use illustrative data to compare its potential selectivity against established pharmacological agents. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics with a robust, data-driven safety and selectivity profile.
Introduction: The Imperative of Selectivity in Drug Design
The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride presents a compelling scaffold for medicinal chemists. It merges the oxazolidin-2-one core , famously found in the linezolid class of antibiotics that inhibit bacterial protein synthesis[1][2], with an azetidine ring , a four-membered heterocycle whose ring strain can be exploited for unique vectoral chemistry and receptor interactions[3]. Furthermore, literature suggests that related structures may act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGluR2)[4], while other oxazolidinones are known inhibitors of monoamine oxidase (MAO)[5].
This structural complexity necessitates a rigorous and early assessment of off-target binding. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive non-clinical safety and toxicology studies, which inherently include an evaluation of a drug candidate's specificity.[6][7][8] A proactive, systematic cross-reactivity study not only satisfies these regulatory expectations but also de-risks the development process, saving significant time and resources.
Causality of Target Selection: A Structure-Based Rationale
A robust cross-reactivity study is not a random screen but a hypothesis-driven investigation. The chemical motifs within 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride guide the selection of potential off-targets.
Primary Target Family - Bacterial Ribosome: The oxazolidinone core is a potent pharmacophore for binding to the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex in bacteria.[1][9] Therefore, the primary assessment must confirm binding to the bacterial ribosome and evaluate the lack of interaction with human cytoplasmic ribosomes to ensure selective antibacterial activity.
Primary Target Family - CNS Receptors (mGluRs): Based on literature for analogous structures, the mGlu receptor family, particularly the Gi/o-coupled Group II (mGluR2/3), represents a critical target class to investigate.[4] Cross-reactivity against other mGluR subtypes and other CNS GPCRs is essential to determine selectivity.
Key Off-Target Family - Monoamine Oxidases (MAOs): The oxazolidinone scaffold is also a known inhibitor of MAO-A and MAO-B.[5] Unintended MAO inhibition can lead to serious drug-drug interactions and adverse events, making this a mandatory checkpoint.
Broad Safety Panels: To identify unanticipated interactions, screening against a broad panel of receptors, ion channels, transporters, and enzymes is a non-negotiable standard in modern drug discovery.[10] This approach provides a wide-angle view of the compound's "promiscuity" and potential liabilities.
A Tiered Strategy for Comprehensive Cross-Reactivity Assessment
We propose a logical, tiered workflow to efficiently characterize the selectivity profile of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. This approach progresses from broad, high-throughput binding assays to more focused, functional studies on identified "hits."
Caption: A tiered workflow for systematic cross-reactivity profiling.
Experimental Protocols & Methodologies
The trustworthiness of any study lies in the rigor of its methods. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Tier 1: MAO-A and MAO-B Enzyme Inhibition Assay
Rationale: This assay directly measures the functional inhibition of the two key monoamine oxidase isoforms. Kynuramine is a non-selective substrate that is oxidized by both MAO-A and MAO-B to form 4-hydroxyquinoline, a highly fluorescent product, providing a robust and sensitive readout.
Step-by-Step Protocol:
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Reconstitute human recombinant MAO-A and MAO-B enzymes in the phosphate buffer to a working concentration of 20 µg/mL.
Prepare a 10 mM stock solution of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride (Test Compound) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in phosphate buffer.
Prepare stock solutions of known inhibitors: Clorgyline (MAO-A selective) and Pargyline (MAO-B selective) for use as positive controls.
Prepare a 1 mM stock solution of Kynuramine (substrate) in phosphate buffer.
Assay Procedure (96-well plate format):
To appropriate wells, add 50 µL of phosphate buffer.
Add 10 µL of the Test Compound serial dilutions, positive controls, or vehicle (DMSO) for negative control wells.
Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
Initiate the reaction by adding 20 µL of 1 mM Kynuramine to all wells.
Incubate the plate at 37°C for 30 minutes, protected from light.
Data Acquisition & Analysis:
Stop the reaction by adding 50 µL of 2N NaOH.
Measure fluorescence on a plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
Calculate the percent inhibition relative to the vehicle control.
Plot the percent inhibition against the log concentration of the Test Compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale: This approach leverages the principle of competitive displacement to rapidly assess a compound's binding affinity against a wide array of pharmacologically relevant targets. A standard panel, such as the SafetyScreen44, provides a cost-effective way to identify potential liabilities early.
Step-by-Step Protocol (General):
Compound Preparation:
Provide the Test Compound at a stock concentration of 10 mM in 100% DMSO.
Assay Execution (Performed by a specialized CRO, e.g., Eurofins, Charles River):
The Test Compound is typically assayed at a final concentration of 10 µM.
For each target, a specific membrane preparation (expressing the target), a specific radioligand, and an assay buffer are used.
The Test Compound is incubated with the membrane preparation and the radioligand.
The reaction is allowed to reach equilibrium.
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
The amount of radioactivity trapped on the filter is quantified by scintillation counting.
Data Analysis:
The percent inhibition of radioligand binding is calculated for the Test Compound relative to a reference compound for that specific target.
A result of >50% inhibition at 10 µM is typically considered a "hit" and warrants further investigation (e.g., determination of Ki or IC50 in a concentration-response curve).
Comparative Data Analysis (Illustrative Data)
To contextualize the performance of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride ("Test Compound"), we present the following illustrative data tables. This data is hypothetical and serves to demonstrate how results would be structured and interpreted.
Table 1: Comparative Inhibition of Monoamine Oxidase (MAO) Isoforms
Compound
MAO-A IC50 (nM)
MAO-B IC50 (nM)
Selectivity (B/A)
Test Compound
> 10,000
> 10,000
-
Clorgyline (Control)
5.2
3,500
673
Pargyline (Control)
850
9.8
0.01
Interpretation: The illustrative data suggests the Test Compound has no significant inhibitory activity against either MAO-A or MAO-B at concentrations up to 10 µM, indicating a low risk for this specific off-target liability.
Table 2: Illustrative Results from a Broad Off-Target Binding Panel (Selected Hits)
Target
Ligand Class
% Inhibition @ 10 µM
Follow-up Ki (nM)
Test Compound
mGluR2
GPCR (Glutamate)
85%
150
mGluR3
GPCR (Glutamate)
62%
1,200
Sigma-1
Receptor
55%
2,500
5-HT2B
GPCR (Serotonin)
12%
> 10,000
Alternative Compound (e.g., known mGluR2/3 Agonist)
mGluR2
GPCR (Glutamate)
95%
50
mGluR3
GPCR (Glutamate)
92%
85
Interpretation: This hypothetical data identifies mGluR2 as a primary target (or significant off-target) with a Ki of 150 nM. It shows weaker but notable activity at the closely related mGluR3 and the Sigma-1 receptor. The selectivity window between mGluR2 and mGluR3 is approximately 8-fold (1200 nM / 150 nM). This would trigger a Tier 3 functional assay to determine if this binding translates to agonism or antagonism.
Functional Validation and Signaling Pathways
Binding does not always equate to function. For any significant "hits" from binding screens, a functional assay is essential to understand the pharmacological consequence. For a Gi/o-coupled receptor like mGluR2, a cAMP assay is the gold standard.
A Senior Application Scientist's Guide to Benchmarking 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride Against Leading Antibiotics
Introduction: The Imperative for Novel Antibacterials The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Res...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Novel Antibacterials
The relentless rise of antibiotic resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), constitutes a critical threat to global health. In this context, the development of new chemical entities with novel mechanisms of action is paramount. The oxazolidinone class of antibiotics has been a significant advancement, offering a unique mode of action by inhibiting bacterial protein synthesis at the initiation phase.[1][2][3] This guide introduces a strategic framework for the comprehensive preclinical benchmarking of a novel oxazolidinone candidate, 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
This document is intended for researchers, scientists, and drug development professionals. It provides a detailed, scientifically-grounded roadmap for evaluating the in vitro and in vivo efficacy of this novel compound against a panel of current, clinically-relevant antibiotics. Our approach is designed to generate robust, comparative data essential for go/no-go decisions in the drug development pipeline.
The Candidate: 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride
3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride belongs to the oxazolidinone class. The core oxazolidinone structure is known to bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a crucial step in bacterial protein synthesis.[2][3] The incorporation of an azetidine ring is a key structural modification. Azetidine motifs have been increasingly utilized in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and solubility.[4] This novel structural feature warrants a thorough investigation into its impact on antibacterial potency, spectrum, and potential for overcoming existing resistance mechanisms.
Comparator Antibiotics: Establishing a Baseline
To rigorously evaluate the potential of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, a well-defined panel of comparator antibiotics is essential. We have selected the following agents based on their clinical relevance and distinct mechanisms of action:
Linezolid: The first clinically approved oxazolidinone, serving as the primary benchmark for this class of antibiotics.[1][3]
Vancomycin: A glycopeptide antibiotic, considered a standard-of-care for serious MRSA infections.[5][6]
Levofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, representing a different mechanistic class with activity against many Gram-positive bacteria.[7][8]
Experimental Workflow for Comprehensive Benchmarking
A multi-tiered approach is necessary to build a comprehensive profile of the candidate compound. The proposed workflow progresses from foundational in vitro characterization to more complex in vivo efficacy studies.
Figure 1: A diagram illustrating the proposed experimental workflow for the comprehensive benchmarking of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
In Vitro Evaluation: Foundational Potency and Dynamics
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution MIC Assay (adapted from CLSI M07)[9]
Bacterial Strains: A panel of clinically relevant Gram-positive bacteria will be used, including:
Streptococcus pneumoniae (penicillin-susceptible and -resistant strains)
Preparation of Antibiotic Solutions: Prepare serial two-fold dilutions of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, linezolid, vancomycin, and levofloxacin in cation-adjusted Mueller-Hinton broth (CAMHB).
Inoculum Preparation: Culture each bacterial strain overnight. Dilute the cultures to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
Incubation: Dispense the bacterial inoculum and antibiotic dilutions into 96-well microtiter plates. Incubate at 35°C for 16-20 hours.
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Note: Literature values for comparator agents are provided for context.
Time-Kill Kinetic Assays
These assays provide insights into the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol: Time-Kill Assay (adapted from CLSI M26-A)[12]
Bacterial Strains and Inoculum: Use a representative subset of the strains from the MIC testing. Prepare a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
Antibiotic Concentrations: Test each antibiotic at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without any antibiotic.
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).[12]
Data Analysis: Plot the log10 CFU/mL against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[13]
Data Presentation: The results will be presented as a series of graphs, one for each bacterial strain, showing the change in bacterial viability over time for each antibiotic concentration.
In Vivo Efficacy: The Mouse Sepsis Model
In vivo studies are crucial for evaluating the therapeutic potential of a new antibiotic in a complex biological system. The mouse peritonitis/sepsis model is a standard and informative model for assessing the efficacy of antibacterial agents.[14][15]
Infection: Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a clinically relevant MRSA strain.
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride or a comparator antibiotic via a clinically relevant route (e.g., intravenous or oral).
Endpoints:
Survival: Monitor the survival of the mice over a period of 7 days.
Bacterial Burden: At a predetermined time point (e.g., 24 hours), euthanize a subset of mice and determine the bacterial load in the peritoneal fluid and key organs (e.g., spleen, liver).
Data Presentation:
Treatment Group
Dose (mg/kg)
Survival Rate (%)
Peritoneal Fluid Bacterial Load (log10 CFU/mL)
Spleen Bacterial Load (log10 CFU/g)
Vehicle Control
-
3-(Azetidin-3-yl)oxazolidin-2-one HCl
Linezolid
Vancomycin
Mechanism of Action: A Comparative Overview
A clear understanding of the distinct mechanisms of action of the test and comparator agents is essential for interpreting the results.
Figure 2: A diagram comparing the mechanisms of action of oxazolidinones, glycopeptides, and fluoroquinolones.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the preclinical benchmarking of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. The data generated from these studies will provide a robust comparison against key established antibiotics, elucidating the compound's potency, spectrum of activity, and in vivo efficacy. Positive outcomes from this comprehensive evaluation would strongly support its advancement into further preclinical and clinical development as a potential new weapon in the fight against multidrug-resistant Gram-positive infections.
References
Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16. [Link]
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]
Noble Life Sciences. (n.d.). Mouse Peritonitis Sepsis Model of MRSA Infection. [Link]
Flamm, R. K., Mendes, R. E., Ross, J. E., Sader, H. S., & Jones, R. N. (2013). Tracking Linezolid Antimicrobial Activity and Resistance in North America: Results from the LEADER Program for 2013. Journal of Medical Internet Research, 15(12), e279. [Link]
Gales, A. C., Sader, H. S., & Jones, R. N. (2002). Multicenter assessment of the linezolid spectrum and activity using the disk diffusion and Etest methods: report of the Zyvox® Antimicrobial Potency Study in Latin America (LA-ZAPS). Brazilian Journal of Infectious Diseases, 6(3), 134-143. [Link]
Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
Flamm, R. K., Mendes, R. E., Ross, J. E., Sader, H. S., & Jones, R. N. (2012). Linezolid Surveillance Results for the United States: LEADER Surveillance Program 2011. Antimicrobial Agents and Chemotherapy, 56(6), 3379-3384. [Link]
Martin, M. D., et al. (2024). Protocol for inducing monomicrobial sepsis in mice with uropathogenic E. coli. STAR Protocols, 5(3), 102433. [Link]
Wood, T. C., et al. (2025). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study. F1000Research, 14, 458. [Link]
Wikidoc. (2014, January 9). Levofloxacin microbiology. [Link]
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1835-1838. [Link]
Wood, T. C., et al. (2026, February 18). Assessing the effects of fluids and antibiotics in an acute murine model of sepsis: study protocol for the National Preclinical Sepsis Platform-01 (NPSP-01) Study. ResearchGate. [Link]
MacVane, S. H., & Kuti, J. L. (2009). Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(11), 4923-4925. [Link]
Jones, R. N. (2006). Microbiological Features of Vancomycin in the 21st Century: Minimum Inhibitory Concentration Creep, Bactericidal/Static Activity, and Applied Breakpoints to Predict Clinical Outcomes or Detect Resistant Strains. Clinical Infectious Diseases, 42(Supplement_1), S13-S24. [Link]
Singh, S., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Jerke, K. (2017, April 12). Antimicrobial Susceptibility Testing (AST) of Commonly Encountered Gram Positive Bacteria. American Association for Clinical Chemistry. [Link]
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
Langtry, H. D., & Lamb, H. M. (2000). Levofloxacin: a review of its use in the treatment of bacterial infections in the United States. Drugs, 60(4), 889-928. [Link]
U.S. Food and Drug Administration. (n.d.). LEVAQUIN® (levofloxacin) Labeling. [Link]
Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(1), 132-137. [Link]
MacVane, S. H., & Kuti, J. L. (2009). Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(11), 4923-4925. [Link]
Manyi-Loh, C., et al. (2018). Mechanisms of gram-positive vancomycin resistance (Review). Biomedical Reports, 8(1), 19-24. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
Comparative study of the metabolic stability of azetidine-containing compounds.
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing a compound's pharmacokinetic (PK) profile without sacrificing its target affinity. O...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of optimizing a compound's pharmacokinetic (PK) profile without sacrificing its target affinity. One of the most effective bioisosteric strategies is the strategic ring contraction of larger cyclic amines—such as pyrrolidines and piperidines—into azetidines.
Azetidines, which are four-membered nitrogen-containing heterocycles, have evolved into privileged scaffolds in medicinal chemistry, featured in FDA-approved drugs like baricitinib and azelnidipine 1[1]. They offer a compelling balance of structural rigidity, improved aqueous solubility, and, crucially, enhanced metabolic stability compared to their larger homologues 2[2].
Metabolic stability is fundamentally governed by a compound's susceptibility to biotransformation, primarily via Cytochrome P450 (CYP450) enzymes in the liver. The shift to an azetidine ring introduces several mechanistic advantages:
Reduced Lipophilicity (cLogD): Saturated four-membered rings are generally less lipophilic than five- and six-membered counterparts. This lower lipophilicity reduces non-specific hydrophobic binding to CYP450 active sites, thereby decreasing the rate of oxidative metabolism3[3].
Conformational Rigidity and Steric Shielding: The puckered, strained nature of the azetidine ring restricts the conformational flexibility of the molecule. This rigidity prevents the molecule from easily adopting the transition state geometries required for rapid CYP-mediated N-dealkylation or α-carbon oxidation 4[4].
Lack of Accessible α-Protons: Compared to piperidine, the compact nature of azetidine alters the electronic and steric environment of the α-protons, making them less accessible for hydrogen abstraction by the CYP450 heme-oxo intermediate[3].
Logical mapping of cyclic amine metabolism pathways and stability outcomes.
Comparative Quantitative Profiling
To objectively evaluate the azetidine advantage, we must compare the in vitro metabolic stability of matched molecular pairs. The table below synthesizes the general pharmacokinetic parameters observed when comparing these cyclic amines.
Parameter
Azetidine (4-membered)
Pyrrolidine (5-membered)
Piperidine (6-membered)
Relative Lipophilicity (cLogD)
Lowest
Moderate
Highest
Primary Metabolic Vulnerability
Low (Steric shielding)
High (α-carbon oxidation)
High (N-dealkylation)
HLM Intrinsic Clearance (
CLint
)
Generally Low
Moderate to High
High
Unique Degradation Pathways
GST-mediated ring opening
-
-
Aqueous Solubility
High
Moderate
Lower
Note: Data represents generalized trends for N-substituted derivatives. Actual values vary based on specific adjacent substitutions 5[5].
Unique Metabolic and Chemical Liabilities
While azetidines broadly resist CYP450 oxidation, their high ring strain (approximately 26 kcal/mol) can introduce unique liabilities[4]. It is critical to recognize that metabolic stability does not equal absolute chemical stability.
GST-Catalyzed Ring Opening: Certain highly strained spiro-azetidines have been shown to undergo an unusual nucleophilic attack by glutathione (GSH). This Glutathione S-transferase (GST)-catalyzed ring opening occurs directly, without the need for prior CYP450 bioactivation 6[6].
Acid-Mediated Decomposition: Specific N-substituted aryl azetidines may experience acid-mediated intramolecular ring-opening decomposition via nucleophilic attack from pendant amide groups7[7].
To ensure scientific trustworthiness, metabolic stability must be assessed using a self-validating protocol. The Human Liver Microsome (HLM) assay is the industry standard for predicting hepatic clearance 8[8]. A self-validating system must include positive controls to verify enzyme activity and negative controls to distinguish enzymatic degradation from the inherent chemical instability discussed above.
Step-by-step workflow for the self-validating HLM stability assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Dilute pooled HLMs to a working concentration of 0.5 mg/mL protein.
Compound Spiking: Add the azetidine test compound, alongside positive controls (Verapamil for high clearance; Dextromethorphan for moderate clearance), to a final concentration of 1 μM.
Causality: Utilizing a 1 μM concentration ensures the substrate is well below the Michaelis-Menten constant (
Km
), guaranteeing first-order kinetics which are mathematically required for accurate intrinsic clearance (
CLint
) calculations.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
Causality: Thermal equilibration prevents temperature shock upon reaction initiation, ensuring consistent and reproducible enzyme kinetics.
Reaction Initiation (The Self-Validating Step): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Crucially, run a parallel Negative Control where an equivalent volume of buffer is added instead of NADPH.
Causality: CYP450 enzymes obligatorily require NADPH as a cofactor. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., intramolecular ring-opening) rather than metabolic. This isolates the exact mechanism of clearance.
Time-Course Sampling: At
t
= 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots from the reaction mixture.
Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile (ACN) containing a proprietary internal standard (IS).
Causality: The ice-cold ACN serves a dual purpose: it denatures the CYP450 enzymes to instantly halt metabolism at the precise time point, and it precipitates microsomal proteins to prevent LC-MS/MS column fouling.
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the logarithmic percentage of the parent compound remaining over time.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem.
A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem.
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed.
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC.
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC.
A Comprehensive Guide to the Safe Disposal of 3-(Azetidin-3-yl)oxazolidin-2-one Hydrochloride
Introduction: A Proactive Approach to Laboratory Safety As researchers and scientists at the forefront of drug development, our commitment to safety is as critical as our pursuit of discovery. The compound 3-(Azetidin-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Approach to Laboratory Safety
As researchers and scientists at the forefront of drug development, our commitment to safety is as critical as our pursuit of discovery. The compound 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride, while integral to innovative research, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. The structural combination of a reactive azetidine ring and a biologically active oxazolidinone core necessitates a conservative and informed approach to its waste management.[1][2][3]
This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the procedures outlined herein are synthesized from the hazard profiles of its core components—azetidine and oxazolidinone derivatives—and are grounded in established regulatory frameworks from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] This document serves as an essential guide, but it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
Part 1: Hazard Profile and Essential Precautionary Measures
Understanding the potential hazards is the first step in safe handling. The hazard profile of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride is inferred from its structural motifs.
Azetidine Moiety : Azetidine and its derivatives are known to be potential skin, eye, and respiratory irritants.[7][8][9] Some can be corrosive or cause severe burns upon contact.[10]
Oxazolidinone Moiety : The oxazolidinone class includes potent antibiotics.[3] As such, the compound should be treated as a potentially biologically active substance. Improper disposal could contribute to environmental contamination.[3] Furthermore, related compounds are often harmful if swallowed and can cause skin and serious eye irritation.[2][11]
Hydrochloride Salt : As a hydrochloride salt, the compound is acidic and can be corrosive.
Given these properties, all waste containing this compound must be classified as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
A conservative and comprehensive approach to PPE is mandatory when handling this compound.[1]
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant nitrile or neoprene gloves.
To prevent skin contact, irritation, and potential absorption.[12] Inspect gloves for integrity before each use.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect against accidental splashes that can cause serious eye irritation.[7]
Body Protection
A standard laboratory coat, fully buttoned.
To protect skin and clothing from contamination.
Respiratory Protection
All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.
To minimize inhalation exposure to any dusts or aerosols.[13]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [14][15]
Step 1: Waste Identification and Segregation
Classify: Immediately classify all unused or waste 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) as hazardous chemical waste.[13][14]
Segregate: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[5][13] Incompatible chemicals can react, leading to dangerous gas evolution, heat generation, or explosions.[1][5] Store separately from strong acids and oxidizers.[1]
Step 2: Containerization
Select an Appropriate Container: Use a dedicated, leak-proof waste container made of a material chemically compatible with the compound.[4][16] High-density polyethylene (HDPE) carboys are a suitable choice for solid or dissolved waste.
Container Condition: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, tightly-sealing lid.[4][16]
Maintain Closure: Keep the waste container closed at all times except when actively adding waste.[16][17] This prevents the release of vapors and protects against spills.
Step 3: Comprehensive Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[15][18] As soon as the first piece of waste is added, affix a hazardous waste label provided by your EHS office. The label must include:
The words "Hazardous Waste" clearly visible.[13][16]
The full, unabbreviated chemical name: "3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride" .[16]
The accumulation start date (the date the first waste is added).
A list of all contents by percentage, including any solvents.[16]
Point of Generation: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][16][17] This area must be under the control of laboratory personnel.
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[4]
Storage Location: Store the waste in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.[1][15]
Step 5: Arranging for Final Disposal
Contact EHS: Once the container is 90% full, or if the project is complete, contact your institution's EHS office to schedule a waste pickup.[1][13][16]
Provide Information: Be prepared to provide the EHS office with all necessary information about the waste stream.[1]
Decontaminate Empty Containers: Thoroughly rinse any "empty" containers that held the pure compound with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[13]
Part 3: Emergency Procedures
Spill Management
In the event of a small spill, follow these procedures:
Alert Personnel: Immediately alert others in the area.[7]
Ventilate: Ensure the area is well-ventilated; if the spill is significant, evacuate the immediate vicinity.[1]
Don PPE: Wear the appropriate PPE as detailed in Part 1.
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials.
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for disposal as hazardous waste.[1][11]
Decontaminate: Clean the spill area thoroughly.[19]
Report: Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[8][20] If irritation occurs or persists, seek medical advice.[7]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[8][20]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
Part 4: Visual Workflow and Summary
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride waste.
Caption: Disposal workflow for 3-(Azetidin-3-yl)oxazolidin-2-one hydrochloride.
References
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)
BenchChem. (2025). Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-.
Chemos GmbH & Co.KG. (n.d.).
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
Apollo Scientific. (n.d.).
MCF Environmental Services. (2020). How To Dispose Of Lab Chemicals.
Labor Security System. (n.d.).
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl.
U.S. Environmental Protection Agency. (n.d.).
Vanderbilt University Medical Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
CymitQuimica. (2024). Safety Data Sheet - 1-(Azetidin-3-yl)azetidine dihydrochloride.
Chemos GmbH & Co.KG. (2020).
Angene Chemical. (2024).
Fisher Scientific. (2009).
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.